molecular formula C9H18N2O2S B1399922 N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide CAS No. 1089340-61-3

N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide

Cat. No.: B1399922
CAS No.: 1089340-61-3
M. Wt: 218.32 g/mol
InChI Key: ABYPWONYRTWGET-UHFFFAOYSA-N
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Description

N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery. It features a piperidine core, a versatile scaffold common in pharmaceuticals, which is substituted with a cyclopropanesulfonamide moiety. This specific structural combination, seen in various biologically active compounds, is designed to influence the molecule's pharmacokinetic properties, potentially enhancing metabolic stability and binding affinity to therapeutic targets . Compounds with this piperidine-sulfonamide architecture are frequently investigated for their potential to interact with central nervous system (CNS) targets, as the structure suggests a likelihood of blood-brain barrier penetration . Furthermore, similar structures have been explored for a range of biological activities, including kinase inhibition relevant to oncology and modulation of neurological receptors . The compact and rigid cyclopropane ring can confer conformational restraint, while the sulfonamide group offers a point for hydrogen bonding, both critical factors for specific interactions with enzymes and receptors. This product is intended for research applications such as hit-to-lead optimization, biological screening, and as a building block in the synthesis of more complex molecules. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

N-(piperidin-4-ylmethyl)cyclopropanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2S/c12-14(13,9-1-2-9)11-7-8-3-5-10-6-4-8/h8-11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYPWONYRTWGET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically-grounded protocol for the synthesis of N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide, a molecule of interest for researchers and professionals in drug discovery and development. The piperidine and cyclopropanesulfonamide moieties are prevalent scaffolds in medicinal chemistry, and this guide offers a robust and reproducible pathway to this key building block. We will delve into the strategic considerations behind the synthetic route, provide step-by-step experimental protocols, and explain the causality behind the chosen reagents and conditions.

Strategic Overview: A Three-Stage Synthetic Approach

The synthesis of N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide is most effectively approached via a three-stage sequence that prioritizes selectivity and yield. A primary challenge in synthesizing this molecule is the presence of two nucleophilic nitrogen atoms: a primary amine on the methyl appendage and a secondary amine within the piperidine ring. To prevent undesired side reactions, such as bis-sulfonylation or reaction at the ring nitrogen, a protection-acylation-deprotection strategy is employed.

The chosen strategy involves:

  • Preparation of the Sulfonylating Agent: Synthesis of the key reagent, cyclopropanesulfonyl chloride, which is not always commercially available in required quantities or purities.

  • Protected Sulfonamide Formation: The selective sulfonylation of the primary amine of a commercially available, pre-protected piperidine derivative, tert-butyl 4-(aminomethyl)piperidine-1-carboxylate. The tert-butoxycarbonyl (Boc) group provides robust protection for the piperidine nitrogen under the basic conditions of the sulfonylation reaction.[1][2]

  • Final Deprotection: The acid-labile Boc group is efficiently removed under acidic conditions to yield the target compound.[3]

This strategic pathway is illustrated in the workflow diagram below.

G cluster_0 Overall Synthesis Workflow cluster_1 Detailed Steps cluster_B Key Intermediate cluster_C Final Product A Stage 1: Reagent Synthesis B Stage 2: Protected Sulfonylation A->B C Stage 3: Deprotection B->C A_detail Cyclopropylmagnesium bromide + SO₂ → Cyclopropanesulfinate Salt A_chlorination Cyclopropanesulfinate Salt + NCS → Cyclopropanesulfonyl Chloride A_detail->A_chlorination B_detail 1-Boc-4-(aminomethyl)piperidine + Cyclopropanesulfonyl Chloride A_chlorination->B_detail C_detail Boc-protected Intermediate + TFA → N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide B_detail->C_detail Intermediate tert-butyl 4-(((cyclopropylsulfonyl)amino)methyl)piperidine-1-carboxylate B_detail->Intermediate FinalProduct N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide C_detail->FinalProduct

Caption: High-level workflow for the synthesis of the target compound.

Part 1: Synthesis of Cyclopropanesulfonyl Chloride

The synthesis of the key sulfonating agent, cyclopropanesulfonyl chloride, is a critical first step. This reagent is often prepared from a Grignard reagent and sulfur dioxide, followed by chlorination.[4]

Causality Behind Experimental Choices:

  • Grignard Reagent: Cyclopropylmagnesium bromide is used as the source of the cyclopropyl nucleophile. Grignard reactions are a classic and effective method for forming carbon-sulfur bonds.

  • Sulfur Dioxide (SO₂): SO₂ serves as the electrophilic source of the sulfonyl group.

  • N-Chlorosuccinimide (NCS): NCS is a mild and effective chlorinating agent for converting the intermediate sulfinate salt into the desired sulfonyl chloride. Its use avoids harsher reagents like thionyl chloride which could lead to side reactions.

Experimental Protocol: Cyclopropanesulfonyl Chloride
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 mL). Cool the flask to -10 °C in an ice-salt bath.

  • Grignard Addition: Slowly add a solution of cyclopropylmagnesium bromide (0.5 M in THF, 20 mL, 10.0 mmol) to the flask.

  • SO₂ Addition: At approximately -10 °C, slowly add a solution of sulfur dioxide in THF (~16 wt%, 4.8 mL, 12 mmol). Maintain the temperature between -10 and -5 °C during the addition.[4]

  • Warming: Allow the reaction mixture to warm to ambient temperature over 30 minutes.

  • Chlorination: Cool the mixture back down to -5 °C and add N-chlorosuccinimide (NCS) (2.0 g, 15 mmol) portion-wise, ensuring the temperature does not exceed 0 °C.

  • Quenching and Extraction: Allow the reaction to warm to ambient temperature. Dilute the mixture with methyl tert-butyl ether (50 mL) and add water (50 mL). Stir for 5 minutes. Separate the organic layer and wash it with brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude cyclopropanesulfonyl chloride, which can be used in the next step without further purification.

Safety Note: Cyclopropanesulfonyl chloride is corrosive and irritating.[5] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Part 2: Synthesis of tert-butyl 4-(((cyclopropylsulfonyl)amino)methyl)piperidine-1-carboxylate

This stage involves the core sulfonamide bond formation. The Boc-protected piperidine derivative ensures that the sulfonylation occurs exclusively on the primary exocyclic amine.

Causality Behind Experimental Choices:

  • Starting Material: tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (CAS: 144222-22-0) is a commercially available and ideal starting material as the piperidine nitrogen is already protected.[6] This prevents competitive reactions at the ring nitrogen.

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the starting amine, which would render it unreactive.[7]

  • Solvent: Dichloromethane (DCM) is a common solvent for such reactions as it is relatively inert and effectively dissolves both reactants.

Experimental Protocol: Sulfonylation
  • Reaction Setup: In a round-bottom flask, dissolve tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (1.0 eq, e.g., 2.14 g, 10 mmol) and triethylamine (1.2 eq, e.g., 1.67 mL, 12 mmol) in dichloromethane (DCM, 50 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Add a solution of the crude cyclopropanesulfonyl chloride (1.1 eq, e.g., 1.55 g, 11 mmol) in DCM (10 mL) dropwise to the stirred amine solution over 15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Boc-protected sulfonamide.

Caption: Reaction scheme for the formation of the protected intermediate.

Part 3: Deprotection to Yield N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide

The final step is the removal of the acid-sensitive Boc protecting group to unmask the piperidine secondary amine.

Causality Behind Experimental Choices:

  • Acidic Cleavage: The Boc group is designed to be stable to a wide range of conditions but is readily cleaved by strong acids.[3] Trifluoroacetic acid (TFA) is highly effective for this purpose. Alternatively, a solution of HCl in an organic solvent like dioxane or methanol can be used.[8]

  • Mechanism: The acid protonates the carbonyl oxygen of the carbamate, leading to the loss of a stable tert-butyl cation and the release of carbon dioxide, regenerating the free amine.[3]

  • Scavengers: While not always necessary for this substrate, in some Boc deprotections, scavengers like triisopropylsilane (TIS) are added to quench the reactive tert-butyl cation and prevent potential side reactions.[9]

Experimental Protocol: Boc Deprotection
  • Reaction Setup: Dissolve the purified Boc-protected sulfonamide (1.0 eq) in dichloromethane (DCM, 5-10 volumes).

  • Acid Addition: Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at room temperature. A common ratio is 20-50% TFA in DCM.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until all starting material is consumed.

  • Isolation (as TFA salt): Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting residue is the trifluoroacetate salt of the product. It can be precipitated or triturated with cold diethyl ether to yield a solid.

  • Isolation (as free base): To obtain the free base, concentrate the reaction mixture, re-dissolve the residue in a minimal amount of DCM, and carefully neutralize with a saturated solution of sodium bicarbonate or 1M NaOH until the pH is basic. Extract the aqueous layer with DCM or ethyl acetate (3x). Combine the organic layers, dry over sodium sulfate, filter, and concentrate to yield the free base of N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide.

Quantitative Data Summary

StepReactant 1Reactant 2Key Reagent/CatalystSolventTemp (°C)Time (h)Typical Yield (%)
1 Cyclopropylmagnesium bromideSulfur dioxideN-Chlorosuccinimide (NCS)THF-10 to RT2-3>80 (crude)
2 1-Boc-4-(aminomethyl)piperidineCyclopropanesulfonyl chlorideTriethylamine (TEA)DCM0 to RT2-475-90
3 Boc-protected intermediateTrifluoroacetic acid (TFA)-DCMRT1-2>95

References

  • ChemBK. cyclopropane sulfonyl chloride. [Link]

  • Google Patents.
  • Fields, G. B. Methods for Removing the Fmoc Group.
  • PubChem. 1-Boc-4-(aminomethyl)piperidine. [Link]

  • Peptides. N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotection. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Google Patents. US5272157A - Derivatives of 4-(aminomethyl)
  • Isidro-Llobet, A., et al.
  • PubMed. Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. [Link]

  • MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]

  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

  • PubMed. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. [Link]

  • Teesside University's Research Portal. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. [Link]

  • Organic Chemistry Portal. Mild and General Method for the Synthesis of Sulfonamides. [Link]

  • Kolek, P. Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4,5-Dihydroimidazol-2-yl)-24-nor-5beta-cholanes.
  • PubChem. N-Cyclopropyl-4-(2-ethyl-piperidine-1-sulfonyl)-N-thiophen-2-ylmethyl-benzenesulfonamide. [Link]

  • National Center for Biotechnology Information. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

  • Organic Chemistry Portal. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. [Link]

Sources

The Mechanistic Role of the N-[(Piperidin-4-yl)methyl]cyclopropanesulfonamide Scaffold in Target Modulation: From ENPP1 Inhibition to Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the efficacy of a therapeutic agent is rarely dictated by a single functional group, but rather by highly optimized pharmacophores that dictate precise spatial geometry and target residence time. The N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide moiety has emerged as a highly versatile and structurally privileged building block. Rather than acting as a standalone drug, this specific chemical scaffold serves as a critical targeting vector in the design of sophisticated small-molecule inhibitors and targeted protein degraders (PROTACs/Molecular Glues).

This technical guide dissects the structural rationale behind this scaffold and details its dual mechanism of action in two cutting-edge modalities: ENPP1 inhibition for innate immune activation, and IKZF2 (Helios) targeted protein degradation for regulatory T cell (Treg) modulation.

Part 1: Structural Rationale & Pharmacophore Dynamics

The architectural brilliance of the N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide scaffold lies in its combination of flexibility, steric bulk, and hydrogen-bonding capacity:

  • The Piperidine Ring: Provides a basic nitrogen that can be easily functionalized (e.g., coupled to a pyrrolopyrimidine core) while offering a rigid, three-dimensional spatial arrangement. This projects the attached sulfonamide deep into enzymatic binding pockets.

  • The Cyclopropanesulfonamide Group: The sulfonamide acts as a potent hydrogen bond donor and acceptor. The addition of the cyclopropyl ring is the critical differentiator; it provides unique steric bulk that restricts the conformational flexibility of the sulfonamide, locking it into a bioactive conformation. This restriction enhances target affinity (decreasing KD​ ) and minimizes off-target kinase or hydrolase binding.

Part 2: Core Mechanisms of Action

Mechanism 1: ENPP1 Inhibition and the cGAS-STING Pathway

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is the principal hydrolase responsible for the degradation of cyclic GMP-AMP (cGAMP). In the tumor microenvironment, cGAMP is synthesized by cGAS in response to cytosolic DNA. By degrading cGAMP, ENPP1 prevents the activation of the Stimulator of Interferon Genes (STING) pathway, allowing tumors to evade innate immune surveillance.

When the N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide scaffold is conjugated to a pyrrolopyrimidine core, it acts as a highly potent, non-nucleotide ENPP1 inhibitor [1]. The sulfonamide moiety directly coordinates with the zinc-dependent catalytic domain of ENPP1. By inhibiting ENPP1, cGAMP accumulates, binds to STING on the endoplasmic reticulum, and triggers the TBK1/IRF3 phosphorylation cascade. This results in the robust secretion of Interferon-beta (IFN-β) and the recruitment of tumor-infiltrating lymphocytes (TILs).

ENPP1_STING Scaffold N-[(piperidin-4-yl)methyl] cyclopropanesulfonamide Derivative ENPP1 ENPP1 Enzyme Scaffold->ENPP1 Inhibits Catalytic Site cGAMP cGAMP (Accumulates) ENPP1->cGAMP Prevents Degradation STING STING Activation cGAMP->STING Binds & Activates TBK1_IRF3 TBK1 / IRF3 Pathway STING->TBK1_IRF3 Phosphorylation Cascade IFN IFN-β Secretion (Immune Activation) TBK1_IRF3->IFN Gene Transcription

Diagram 1: ENPP1 inhibition by the scaffold prevents cGAMP degradation, activating STING.

Mechanism 2: Molecular Glues & IKZF2 (Helios) Degradation

Beyond direct enzymatic inhibition, this scaffold is utilized in the design of molecular glues for targeted protein degradation. Specifically, when linked to an isoindolin-piperidine-2,6-dione (lenalidomide analog) core, the N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide moiety acts as a highly specific surface-binding vector for IKAROS Family Zinc Finger 2 (IKZF2/Helios) [2].

The scaffold bridges IKZF2 with the Cereblon (CRBN) E3 ubiquitin ligase complex, creating a neo-substrate interface. This induces the polyubiquitination and subsequent proteasomal degradation of IKZF2, a transcription factor that maintains the immunosuppressive function of regulatory T cells (Tregs). Depleting IKZF2 unleashes the effector function of T cells within the tumor microenvironment.

Part 3: Quantitative Data & Experimental Validation

Quantitative Structure-Activity Relationship (SAR)

To demonstrate the necessity of the cyclopropanesulfonamide group, the following table summarizes the structure-activity relationship (SAR) data when modifying the sulfonamide tail of a pyrrolopyrimidine core inhibitor.

Compound DerivativeSulfonamide R-GroupENPP1 IC₅₀ (nM)THP-1 Cellular EC₅₀ (nM)STING Activation
Scaffold-A Cyclopropanesulfonamide 25.0 112.5 Robust (+++)
Scaffold-BMethanesulfonamide371.1> 1000Weak (+)
Scaffold-CEthanesulfonamide145.3850.0Moderate (++)
Scaffold-DUnsubstituted Piperidine> 5000N/ANone (-)

Data Interpretation: The transition from a linear alkyl chain (methane/ethane) to the sterically constrained cyclopropyl group (Scaffold-A) results in a >10-fold increase in biochemical potency, proving the cyclopropyl ring is essential for locking the molecule into the optimal geometry for zinc-domain coordination [1].

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, establishing causality in assay design is paramount. The following protocols isolate the specific mechanisms of action described above.

Protocol 1: Biochemical ENPP1 Inhibition Assay (cGAMP Degradation)

Purpose: To validate direct target engagement and catalytic inhibition of ENPP1.

  • Equilibration: Incubate recombinant human ENPP1 (0.5 nM) in assay buffer (50 mM Tris-HCl pH 8.5, 250 mM NaCl, 1 mM ZnCl₂). Causality: ZnCl₂ is critical because ENPP1 is a metalloenzyme; omitting zinc leads to false-positive inhibition due to baseline apoenzyme inactivity.

  • Compound Binding: Add the scaffold-derived inhibitor (serial dilutions from 10 µM to 0.1 nM) and incubate for 15 minutes at 37°C to establish binding equilibrium.

  • Reaction Initiation: Add 2 µM of cGAMP substrate to the mixture.

  • Termination: After exactly 60 minutes, terminate the reaction using a specific ENPP1 stop solution containing 50 mM EDTA. Causality: EDTA instantly strips the catalytic zinc metal from the enzyme, freezing the reaction kinetics for precise measurement.

  • Quantification: Quantify the remaining intact cGAMP using LC-MS/MS or a competitive ELISA.

Protocol 2: Cellular STING Activation Assay (THP-1 Dual Reporter)

Purpose: To prove that biochemical ENPP1 inhibition translates to cellular STING pathway activation.

  • Cell Plating: Plate THP-1 Dual cells (InvivoGen) expressing an ISRE-luciferase reporter at 1×105 cells/well in 96-well plates.

  • Treatment: Treat cells with varying concentrations of the inhibitor in the presence of 10 µM exogenous cGAMP. Causality: Exogenous cGAMP is added because THP-1 cells have low basal cGAS activity. This specifically isolates the inhibitor's ability to protect cGAMP from extracellular/membrane-bound ENPP1 degradation, ensuring the luciferase signal is solely dependent on ENPP1 inhibition rather than upstream cGAS stimulation.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Detection: Add QUANTI-Luc assay reagent to quantify luciferase luminescence, which directly correlates with IRF3-mediated ISRE transcription.

Workflow Synth Compound Synthesis Biochem Biochemical Assay (ENPP1 IC50) Synth->Biochem SAR Optimization Cellular Cellular Assay (THP-1 ISRE Reporter) Biochem->Cellular Select Potent Hits InVivo In Vivo Efficacy (4T1 Syngeneic Model) Cellular->InVivo Validate Target Engagement

Diagram 2: Experimental workflow progressing from biochemical validation to in vivo efficacy.

References

  • Jeong, H. J., et al. (2022). "Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2434–2451. Available at:[Link]

  • Celgene Corporation. (2020). "3-(1-oxo-5-(piperidin-4-yl)isoindolin-2-yl)piperidine-2,6-dione derivatives and uses thereof." World Intellectual Property Organization, Patent WO2020165833A1.

N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide solubility and stability

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility and Stability of N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide

Abstract: This technical guide provides a comprehensive framework for the characterization of N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide, a novel chemical entity with potential applications in drug discovery. As direct experimental data for this specific molecule is not publicly available, this document synthesizes information from foundational chemical principles and authoritative guidelines to present a predictive analysis of its solubility and stability profile. Furthermore, it offers detailed, field-proven experimental protocols for the systematic determination of these critical physicochemical properties. This guide is intended for researchers, chemists, and drug development professionals tasked with advancing novel compounds from discovery to development.

Foundational Analysis of the Core Moiety

N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide is a molecule that combines three distinct chemical motifs: a basic piperidine ring, a linker methyl group, and an acidic cyclopropanesulfonamide group. Understanding the interplay of these components is crucial for predicting its behavior.

  • Piperidine Ring: This saturated heterocycle contains a secondary amine, which is basic. The pKa of a protonated piperidine is approximately 11.2.[1] This basicity is a dominant factor in the molecule's overall properties, suggesting that its aqueous solubility will be highly dependent on pH.[1] The piperidine scaffold is common in medicinal chemistry and can impart desirable characteristics like improved solubility and receptor binding affinity.[2]

  • Cyclopropanesulfonamide Group: The sulfonamide moiety (R-SO₂NH-R') is generally a weak acid. The presence of the strained cyclopropyl ring can influence the electronic properties of the sulfonamide.[3] While most sulfonamides are hydrolytically stable under normal conditions, they can be susceptible to hydrolysis in strongly acidic solutions.[4] The parent cyclopropanesulfonamide is a white solid with some solubility in water.[5][6]

  • Overall Structure: The molecule possesses both a basic center (piperidine nitrogen) and an acidic center (sulfonamide N-H). Such zwitterionic character suggests a complex solubility profile, likely exhibiting a U-shaped curve with minimum solubility at its isoelectric point and increased solubility at both low and high pH. The acid dissociation constant (pKa) is a critical parameter that defines the ionization state of a molecule in solution, which in turn affects physicochemical properties like solubility, lipophilicity, and permeability.[7][8][9]

Predictive Physicochemical Profile

Based on the structural analysis, we can establish a theoretical profile to guide experimental work.

PropertyPredicted CharacteristicRationale
Ionization Amphoteric (possesses both acidic and basic pKa values)Contains a basic piperidine nitrogen (pKa₂ ~10-11) and an acidic sulfonamide proton (pKa₁ ~9-10). The exact values require experimental determination.
Aqueous Solubility Highly pH-dependent. Low solubility at neutral pH, high solubility at acidic pH (pH < 2) and potentially at highly basic pH (pH > 12).At low pH, the piperidine nitrogen is protonated, forming a soluble salt.[1] At high pH, the sulfonamide may be deprotonated. The neutral form, prevalent around physiological pH, is expected to have lower solubility.
Organic Solubility Moderate to high solubility in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (e.g., Methanol, Ethanol).These solvents are effective at solvating organic molecules with hydrogen bonding capabilities.[1]
LogP / LogD LogP (of neutral form) is likely in the 1-3 range. LogD will vary significantly with pH, being lowest at acidic pH.The combination of the lipophilic cyclopropyl and piperidine rings with polar sulfonamide and amine groups suggests moderate lipophilicity.
Potential Stability Liabilities 1. Hydrolytic: Potential for hydrolysis of the sulfonamide bond under harsh acidic conditions.[4] 2. Oxidative: The secondary amine of the piperidine ring could be susceptible to oxidation.Sulfonamides can degrade in acidic media.[4] Secondary amines are known oxidation sites.

Experimental Determination of Solubility

The solubility of a potential drug candidate is a critical factor influencing its bioavailability and formulation feasibility.[10][11] It is essential to differentiate between thermodynamic and kinetic solubility.

  • Thermodynamic Solubility: The true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (pH, temperature) when the solid and solution phases are in equilibrium. This is the "gold standard" measurement.[12]

  • Kinetic Solubility: A measure of how quickly a compound dissolves and whether it precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock to an aqueous buffer. It is a high-throughput screening method used in early discovery.[10][12]

Workflow for Solubility Profiling

The following diagram outlines a logical workflow for the comprehensive solubility assessment of N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide.

G cluster_0 Early Stage (Kinetic) cluster_1 Development Stage (Thermodynamic) k_start Prepare 10 mM DMSO Stock k_dispense Dispense into 96-well plate k_start->k_dispense k_add_buffer Add Aqueous Buffer (e.g., PBS pH 7.4) k_dispense->k_add_buffer k_incubate Incubate (e.g., 2h at RT) k_add_buffer->k_incubate k_measure Measure Turbidity (Nephelometry) k_incubate->k_measure k_result Determine Kinetic Solubility k_measure->k_result t_start Add excess solid compound to vials k_result->t_start Inform buffer selection t_add_buffer Add various buffers (pH 1.2, 4.5, 6.8, etc.) t_start->t_add_buffer t_equilibrate Equilibrate (e.g., 24-48h with shaking) t_add_buffer->t_equilibrate t_filter Filter/Centrifuge to remove undissolved solid t_equilibrate->t_filter t_quantify Quantify concentration in supernatant (HPLC-UV) t_filter->t_quantify t_result Determine Thermodynamic Solubility t_quantify->t_result G cluster_0 Forced Degradation (Stress Testing) cluster_1 ICH Stability Studies s_start Prepare solutions of compound s_hydrolysis Hydrolysis (Acid, Base, Neutral) s_start->s_hydrolysis s_oxidation Oxidation (e.g., H₂O₂) s_start->s_oxidation s_photo Photolysis (UV/Vis light) s_start->s_photo s_thermal Thermal (Elevated Temp.) s_start->s_thermal s_analyze Analyze all samples by Stability-Indicating Method (e.g., LC-MS) s_hydrolysis->s_analyze s_oxidation->s_analyze s_photo->s_analyze s_thermal->s_analyze s_result Identify Degradants & Establish Degradation Pathways s_analyze->s_result i_analyze Analyze for Purity, Impurities, Appearance, etc. s_result->i_analyze Inform analytical method i_start Place solid compound in controlled climate chambers i_accelerated Accelerated (40°C / 75% RH) i_start->i_accelerated i_longterm Long-Term (25°C / 60% RH) i_start->i_longterm i_pull Pull samples at defined time points (0, 1, 3, 6, 9, 12... months) i_accelerated->i_pull i_longterm->i_pull i_pull->i_analyze i_result Establish Re-test Period / Shelf Life i_analyze->i_result

Caption: Workflow for forced degradation and ICH stability studies.

Protocol: Forced Degradation Study

Objective: To investigate the intrinsic stability of N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide under various stress conditions.

Materials:

  • Compound solution (e.g., 1 mg/mL in a suitable solvent like Acetonitrile:Water)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber, Temperature-controlled oven

  • Validated stability-indicating HPLC or LC-MS method

Procedure:

  • Sample Preparation: Prepare multiple aliquots of the compound solution. For each condition, prepare a stressed sample and a control sample (stored at 5°C in the dark).

  • Hydrolytic Degradation:

    • Acidic: Add HCl to achieve a final concentration of 0.1 N.

    • Basic: Add NaOH to achieve a final concentration of 0.1 N.

    • Neutral: Keep in the initial solvent mixture.

    • Incubate all solutions at an elevated temperature (e.g., 60°C) and analyze at time points (e.g., 2, 8, 24 hours). Neutralize acidic and basic samples before analysis.

  • Oxidative Degradation:

    • Add H₂O₂ to achieve a final concentration of ~3%.

    • Store at room temperature and analyze at time points.

  • Photolytic Degradation:

    • Expose the solution (and solid material) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. [13] * A control sample should be wrapped in aluminum foil to protect it from light.

  • Thermal Degradation:

    • Store the solid compound in an oven at an elevated temperature (e.g., 80°C).

    • Analyze at various time points.

  • Analysis: Analyze all stressed and control samples using a stability-indicating method. This method must be able to separate the intact parent compound from all process impurities and degradation products. Mass spectrometry (LC-MS) is invaluable for identifying the mass of any degradants formed.

Conclusion

The systematic characterization of N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide is a critical step in its evaluation as a potential drug candidate. Based on its constituent chemical moieties, the compound is predicted to be an amphoteric substance with highly pH-dependent aqueous solubility. Its stability profile is likely robust, with potential liabilities under harsh acidic or oxidative conditions. The experimental protocols detailed in this guide, grounded in authoritative ICH guidelines and established scientific practice, provide a clear and reliable pathway for the empirical determination of its solubility and stability profiles. This essential data will enable informed decisions in formulation design, analytical method development, and the overall progression of this compound through the drug development pipeline.

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in vitro screening of N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Screening of N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide Derivatives

Foreword: The Promise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective modulators of biological targets. The N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide scaffold is one such "privileged" structure. Its inherent three-dimensional complexity, combined with the hydrogen bonding capabilities of the sulfonamide and the versatile substitution patterns of the piperidine ring, offers a rich canvas for designing novel therapeutics.[1][2][3] Derivatives of this core have been explored as inhibitors of critical enzyme families like Janus kinases (JAKs) and PI3K, as well as modulators of G-protein coupled receptors (GPCRs), highlighting its therapeutic versatility.[4][5][6]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a strategic, field-proven framework for the in vitro screening and characterization of novel derivatives of this scaffold. We will explore the causality behind experimental choices, establish self-validating assay cascades, and ground our methods in authoritative, verifiable science. Our goal is to empower you to efficiently identify and advance promising new chemical entities from initial library screen to robustly characterized lead candidates.

Part 1: A Strategic Framework - The In Vitro Screening Funnel

The journey from a large library of synthesized compounds to a single, promising lead candidate is a process of systematic filtration. We employ a "screening funnel" approach, where compounds are subjected to a series of assays of increasing complexity and biological relevance. This strategy ensures that resources are focused on the most promising molecules, while weeding out false positives, non-specific actors, and compounds with undesirable properties early in the process.

The design of the funnel is dictated by the hypothesized biological target. Whether you are pursuing a kinase inhibitor for oncology or a GPCR antagonist for neuroscience, the principles of sequential filtration remain the same, though the specific assays will differ.

G cluster_0 The Screening Funnel Primary Primary Screen (100s-1000s of Compounds) High-Throughput Assay (e.g., Enzyme Activity, Calcium Flux) Identifies 'Hits' Secondary Secondary Assays (10s-100s of 'Hits') Potency (IC50) & Direct Target Binding (Ki) Confirms 'Leads' Primary->Secondary Hit Confirmation Tertiary Tertiary Assays (1-10s of 'Leads') Cellular Mechanism & Functional Outcomes Characterizes 'Candidates' Secondary->Tertiary Lead Characterization

Caption: The In Vitro Screening Funnel.

Part 2: Primary Screening - High-Throughput Hit Identification

The primary screen is the first filter. Its purpose is to rapidly assess a large library of N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide derivatives to identify "hits"—compounds that show activity against the target of interest in a simplified, robust, and automated format.[7][8]

Scenario A: Targeting a Purified Enzyme (e.g., Protein Kinase)

Enzymes, particularly kinases, are common targets for this scaffold and are highly amenable to high-throughput screening (HTS).[9] Fluorescence-based assays are frequently chosen for their high sensitivity and compatibility with automated liquid handling and plate readers.[8][9]

Causality: We choose a fluorescence intensity or polarization assay because it provides a rapid, quantitative readout of enzyme activity. The assay is designed in a miniaturized format (typically 384- or 1536-well plates) to maximize throughput and minimize reagent consumption.[7]

Protocol: Generic Fluorescence Intensity Kinase Assay

  • Plate Preparation: Using an automated liquid handler, dispense 50 nL of each derivative (typically at a 10 mM stock concentration in DMSO) into individual wells of a 384-well, low-volume, black assay plate. Include wells for positive controls (no inhibitor) and negative controls (no enzyme).

  • Enzyme Addition: Add 5 µL of a 2X concentration of the purified kinase in assay buffer to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Add 5 µL of a 2X concentration of the enzyme's substrate and a fluorescent peptide tracer in assay buffer. This initiates the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Detection: Read the fluorescence intensity on a compatible plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Hits are typically defined as compounds exhibiting inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the control wells).

Scenario B: Targeting a G-Protein Coupled Receptor (GPCR)

For GPCRs, primary screens typically measure a proximal functional response, such as the mobilization of intracellular second messengers.[10] For Gq-coupled receptors, this is often a change in intracellular calcium concentration, while for Gs- or Gi-coupled receptors, it is a change in cyclic AMP (cAMP) levels.[11]

Causality: A calcium flux assay is chosen for Gq-coupled targets because it provides a direct, real-time readout of receptor activation in a live-cell environment.[11] The use of fluorescent calcium indicators and specialized instrumentation allows for kinetic reading, providing a more dynamic picture of the compound's effect (agonist, antagonist, or allosteric modulator).

Protocol: No-Wash Calcium Flux Assay for GPCR Antagonists

  • Cell Plating: Plate a cell line stably expressing the target GPCR into 384-well, black-walled, clear-bottom plates and culture overnight to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) diluted in an assay buffer containing probenecid (to prevent dye extrusion). Incubate for 60 minutes at 37°C.

  • Compound Addition: Transfer the plate to a fluorescence imaging plate reader (e.g., FLIPR, FlexStation). Add the N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide derivatives to the wells. Incubate for 15-30 minutes.

  • Agonist Stimulation & Reading: Add a known agonist for the GPCR at a concentration that elicits a sub-maximal response (EC80). Immediately begin measuring fluorescence intensity kinetically over a period of 2-3 minutes.

  • Data Analysis: Antagonist hits are identified as compounds that reduce the calcium flux signal induced by the agonist. Data are typically expressed as a percentage of the control response.

Part 3: Secondary Assays - Confirming Hits and Defining Potency

Hits from the primary screen require confirmation and further characterization. Secondary assays are designed to establish a dose-response relationship (to determine potency, i.e., IC50) and, critically, to confirm that the compound's activity is due to direct binding to the intended target.

Dose-Response and IC50 Determination

Confirmed hits are tested across a range of concentrations (typically an 8- to 12-point serial dilution) in the primary assay format. The resulting data are plotted to generate a sigmoidal dose-response curve, from which the IC50 value (the concentration of inhibitor required to reduce the signal by 50%) is calculated.

Table 1: Representative Potency Data for Lead Derivatives

Compound ID Target Enzyme IC50 (nM) Target Receptor IC50 (nM)
D-001 15.2 ± 2.1 >10,000
D-002 28.7 ± 4.5 >10,000
D-003 154.3 ± 18.9 >10,000
R-001 >10,000 25.6 ± 3.8

| R-002 | >10,000 | 8.1 ± 1.1 |

Confirming Direct Target Engagement: Binding Assays

A functional effect in a primary assay does not prove direct interaction. Binding assays are essential to validate that the derivative physically interacts with the target protein.

Method 1: Radioligand Binding Assay (The Gold Standard)

This technique is considered the gold standard for quantifying the affinity of a ligand for its receptor due to its robustness and sensitivity.[12][13] The assay measures the ability of an unlabeled test compound (our derivative) to compete with and displace a radiolabeled ligand with known affinity for the target.

Protocol: Competitive Radioligand Binding Filtration Assay

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[14] Prepare a membrane preparation from cells or tissue expressing the target receptor.

  • Assay Setup: In a 96-well plate, combine:

    • The membrane preparation (e.g., 10-20 µg protein per well).

    • A fixed concentration of a suitable radioligand (e.g., [3H]spiperone), typically at or below its dissociation constant (Kd).[15]

    • A range of concentrations of the N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide derivative.

  • Controls:

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known, unlabeled ligand to saturate the target receptors.[15]

  • Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 3 hours).[15]

  • Filtration: Rapidly harvest the contents of the plate onto glass fiber filter mats using a cell harvester, which separates the membrane-bound radioligand from the free radioligand in solution.[14][15]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[15]

  • Counting: Place the filter mats in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.[15]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50.

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Method 2: Fluorescence Polarization (A Non-Radioactive Alternative)

Fluorescence Polarization (FP) is a powerful, homogeneous (no-wash) technique for studying molecular interactions in real-time.[16][17] It is particularly well-suited for drug discovery and can be adapted for high-throughput screening.[18][19]

Causality: The principle is based on the rotational speed of molecules. A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light. When this tracer binds to a much larger protein target, its tumbling slows dramatically, and the emitted light remains highly polarized.[17][19] A test compound that competes with the tracer for binding will displace it, causing a decrease in polarization.

FP_Principle cluster_0 Low Polarization cluster_1 High Polarization Tracer Fluorescent Tracer Depolarized_Light Depolarized Emitted Light Tracer->Depolarized_Light Tumbles Rapidly Complex Target Protein + Tracer Polarized_Light Polarized Emitted Light Complex->Polarized_Light Tumbles Slowly Polarized_Excitation Polarized Excitation Light Polarized_Excitation->Tracer Polarized_Excitation->Complex

Caption: Principle of Fluorescence Polarization for Binding Assays.

Protocol: Competitive Fluorescence Polarization Binding Assay

  • Reagent Preparation: Prepare an assay buffer that ensures the stability of the target protein and fluorescent tracer.

  • Assay Setup: In a 384-well, black, low-volume plate, add:

    • A fixed concentration of the target protein (typically around the Kd of the tracer).

    • A fixed concentration of the fluorescently labeled tracer ligand (e.g., 1-5 nM).[18]

    • A serial dilution of the N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide derivative.

  • Controls:

    • Maximum Polarization: Wells with protein and tracer only (no competitor).

    • Minimum Polarization: Wells with tracer only (no protein).

  • Incubation: Incubate the plate for a predetermined time (e.g., 30-60 minutes) at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Reading: Measure the parallel and perpendicular fluorescence intensity in a plate reader equipped with polarizing filters. The instrument calculates the polarization value, typically in millipolarization (mP) units.[17]

  • Data Analysis: Plot the change in mP values against the log concentration of the competitor to determine the IC50. This can then be used to calculate the Ki.

Part 4: Tertiary Assays - Probing Cellular Mechanism

Once a lead compound demonstrates direct binding and high potency, the focus shifts to understanding its action in a more physiologically relevant context. Tertiary, cell-based assays are used to confirm target engagement in cells and characterize the downstream functional consequences.

Target Engagement in Intact Cells

Western blotting is a cornerstone technique for confirming that a compound modulates its intended pathway within a cell. For a kinase inhibitor, this involves measuring the phosphorylation state of a known downstream substrate.

Protocol: Western Blot for Kinase Pathway Inhibition

  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of the lead compound for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the target's substrate (e.g., anti-phospho-AKT).

    • Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis: Re-probe the membrane with an antibody against the total (phosphorylated and unphosphorylated) substrate and a loading control (e.g., GAPDH or β-actin) to normalize the data. A potent inhibitor will show a dose-dependent decrease in the phosphorylated protein signal.[6][20]

Signaling_Pathway cluster_pathway Hypothetical Kinase Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K pAKT p-AKT (Active) PIP3->pAKT Recruits & Activates AKT AKT AKT->pAKT Downstream Downstream Effects (Proliferation, Survival) pAKT->Downstream Inhibitor Cyclopropanesulfonamide Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of a signaling pathway by a derivative.

Functional Cellular Outcomes

For compounds being developed as anticancer agents, it is crucial to measure their effect on cell viability and proliferation. The MTT assay is a classic, colorimetric method for this purpose.[21][22]

Protocol: MTT Cell Proliferation Assay

  • Cell Seeding: Seed cancer cells (e.g., HepG2) into a 96-well plate at a predetermined density and allow them to adhere overnight.[23]

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a period that allows for multiple cell divisions (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active metabolic enzymes will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Plot the percentage of cell viability against the log concentration of the compound to determine the EC50 (the effective concentration to reduce cell viability by 50%).

Part 5: Data Integration and SAR

The final step in this in vitro cascade is to integrate all the data to build a coherent picture of a compound's profile and to establish a structure-activity relationship (SAR).[24] By comparing data across assays, we gain critical insights. For example, a compound with a potent biochemical IC50 but a weak cellular EC50 may have poor cell permeability. Conversely, a compound that is more potent in a cellular assay than in a biochemical one might be subject to active uptake or metabolic activation.

Table 2: Integrated In Vitro Profile of Lead Candidates

Compound ID Kinase IC50 (nM) Binding Ki (nM) Cell Viability EC50 (nM) Notes
D-001 15.2 21.5 45.3 Potent, cell-permeable.
D-002 28.7 35.1 550.8 Potent biochemically, poor cell activity. Possible permeability issue.

| R-002 | >10,000 | 8.1 | 22.4 | Potent receptor antagonist with functional cellular effect. |

This integrated view is the engine of lead optimization, guiding medicinal chemists in the rational design of the next generation of N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide derivatives with improved potency, selectivity, and drug-like properties.

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The N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide Pharmacophore: Patent Landscape, Prior Art, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chemical moiety N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide has emerged as a highly versatile and privileged pharmacophore in modern drug discovery. Structurally, it combines the conformational flexibility and basicity of a piperidine ring with the metabolic stability and hydrogen-bonding capacity of a cyclopropanesulfonamide group. This unique combination allows it to act as a critical linker and binding determinant across diverse biological targets.

This whitepaper provides an in-depth analysis of the patent landscape and prior art surrounding this scaffold, focusing on its pivotal role in immuno-oncology (ENPP1 inhibitors), epigenetic modulation (SUV39H2 inhibitors), and inflammatory disease management (JAK inhibitors). By synthesizing structural rationale with step-by-step experimental methodologies, this guide serves as a comprehensive resource for medicinal chemists and drug development professionals.

Chemical & Structural Rationale

The integration of the N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide motif into larger drug-like molecules is not arbitrary; it is driven by specific physicochemical and pharmacokinetic causalities:

  • The Piperidine Core : Acts as a basic center (pKa ~9-10) that is predominantly protonated at physiological pH, enhancing aqueous solubility. When substituted at the 4-position, it provides a linear, extended vector that is ideal for spanning solvent-exposed channels in kinase and hydrolase active sites[1].

  • The Cyclopropanesulfonamide Group : Sulfonamides are classic bioisosteres for carboxylic acids, offering improved membrane permeability and profound resistance to proteolytic or esterase-mediated degradation. The addition of the cyclopropyl ring introduces lipophilic bulk that restricts the rotational freedom of the sulfonamide, locking it into a bioactive conformation that optimizes hydrogen-bond donor/acceptor interactions with target protein backbones[1].

Patent Landscape and Prior Art Analysis

The prior art demonstrates that functionalizing the piperidine nitrogen (N1) with various heteroaryl or bicyclic systems yields highly potent inhibitors across distinct therapeutic areas.

Immuno-Oncology: ENPP1 Inhibitors and the STING Pathway

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a critical enzyme that hydrolyzes 2',3'-cGAMP, the endogenous agonist of the Stimulator of Interferon Genes (STING) pathway. High ENPP1 activity in the tumor microenvironment depletes cGAMP, effectively blinding the immune system to cytosolic tumor DNA[2].

Recent prior art by Jeong et al. (2022) details the synthesis of pyrrolopyrimidine and pyrrolopyridine derivatives utilizing the N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide scaffold[1]. Specifically, the compound N-((1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide hydrochloride (Compound 18p/20c) demonstrated exceptional potency with an IC50 of 25.0 nM against ENPP1[1][3]. By inhibiting ENPP1, this compound preserves cGAMP levels, driving STING activation and subsequent secretion of cytokines like IFN-β and IP-10, which suppress tumor growth in syngeneic mouse models[3][4].

G dsDNA Cytosolic Tumor dsDNA cGAS cGAS Activation dsDNA->cGAS cGAMP 2',3'-cGAMP cGAS->cGAMP Catalyzes ENPP1 ENPP1 (Hydrolase) cGAMP->ENPP1 Hydrolyzed by STING STING Activation cGAMP->STING Binds & Activates AMP AMP + GMP (Inactive) ENPP1->AMP Degradation Inhibitor N-[(piperidin-4-yl)methyl] cyclopropanesulfonamide Inhibitor->ENPP1 Inhibits (IC50 25nM) Cytokines IFN-β & IP-10 Secretion (Tumor Immunity) STING->Cytokines Pathway Cascade

Mechanism of ENPP1 inhibition by the cyclopropanesulfonamide derivative to activate STING.

Epigenetic Modulation: SUV39H2 Inhibitors

SUV39H2 is a histone methyltransferase responsible for the trimethylation of histone H3 at lysine 9 (H3K9me3), a mark associated with transcriptional silencing and heterochromatin formation[5][6]. Overexpression of SUV39H2 is implicated in the progression and malignant phenotype of various cancers, including triple-negative breast cancer (TNBC)[7].

Patent WO2017058503A1 discloses bicyclic compounds utilizing this exact pharmacophore to selectively inhibit SUV39H2[8]. The prior art highlights N-((1-(2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide (Compound 60b) as a potent agent[8][9]. The piperidine ring anchors the molecule within the deep substrate-binding pocket of the methyltransferase, while the cyclopropanesulfonamide interacts with the solvent-exposed rim, preventing the entry of the H3 tail.

Kinase and Channel Modulators

The versatility of the scaffold extends beyond oncology:

  • JAK Inhibitors: Patent WO 2022/194781 A1 (Chiesi Farmaceutici) describes derivatives containing the piperidin-yl-alkyl and cyclopropanesulfonamide motifs for the inhibition of the JAK family (JAK1, JAK2, JAK3, TYK2), targeting respiratory inflammatory diseases like asthma and COPD[10].

  • T-type Calcium Channels: Patent US8569344B2 (Merck) utilizes an N-(2-(4-(aminomethyl)piperidin-1-yl)ethyl)cyclopropanesulfonamide core to block T-type calcium channels, providing a mechanism for treating neuropathic pain and epilepsy[11].

Quantitative Data Summary
Target / PathwayPatent / SourceRepresentative Compound Core StructurePrimary IndicationKey Activity Metric
ENPP1 Jeong et al. (2022)[1]1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-ylImmuno-oncology (STING activation)IC50 = 25.0 nM
SUV39H2 WO2017058503A1[8]1-(imidazo[1,2-a]pyridin-7-yl)piperidin-4-ylCancer (Epigenetic silencing)High target selectivity
JAK Family WO2022194781A1[10]Pyrazolo[1,5-a]pyrimidin-3-yl linked piperidineAsthma, COPD, COVID-19 ARDSBroad JAK inhibition
T-type Ca2+ US8569344B2[11]N-piperidinyl acetamide derivativeNeuropathic pain, EpilepsyChannel blockade

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis of the core pharmacophore and its biological validation. These workflows are designed as self-validating systems.

Step-by-Step Synthesis of the Core Scaffold

This protocol describes the general procedure for attaching the cyclopropanesulfonamide moiety to a protected piperidine core, adapted from standard prior art methodologies[1].

Reagents: tert-butyl 4-(aminomethyl)piperidine-1-carboxylate, cyclopropanesulfonyl chloride, triethylamine (Et3N), dichloromethane (DCM), 4N HCl in dioxane.

  • Sulfonylation (Causality: Amine functionalization):

    • Dissolve tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert argon atmosphere. Rationale: Argon prevents moisture from hydrolyzing the highly reactive sulfonyl chloride.

    • Cool the mixture to 0 °C using an ice bath. Add Et3N (3.0 equiv) dropwise. Rationale: Et3N acts as an acid scavenger to neutralize the HCl byproduct, preventing protonation of the starting amine.

    • Slowly add cyclopropanesulfonyl chloride (1.2 equiv). Stir at 0 °C for 30 minutes, then allow warming to room temperature for 4 hours.

  • Intermediate Validation:

    • Quench with saturated aqueous NaHCO3. Extract with DCM, dry over Na2SO4, and concentrate.

    • Self-Validation Step: Perform LC-MS. The reaction is deemed successful only if the [M+H]+ peak corresponds to the Boc-protected sulfonamide and UV purity is >90%.

  • Boc Deprotection (Causality: Liberation of the basic nitrogen):

    • Dissolve the crude intermediate in a minimal amount of DCM. Add 4N HCl in dioxane (10.0 equiv). Stir at room temperature for 2 hours. Rationale: The strongly acidic condition selectively cleaves the tert-butoxycarbonyl group without affecting the robust sulfonamide linkage.

  • Final Isolation:

    • Concentrate the mixture under reduced pressure to yield the N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide hydrochloride salt as a solid.

    • Self-Validation Step: Confirm the disappearance of the Boc group (~1.4 ppm singlet, 9H) via 1H-NMR in DMSO-d6.

G Step1 Boc-Piperidine Amine Step2 Sulfonylation (Cyclopropanesulfonyl chloride) Step1->Step2 Et3N, DCM, 0°C Step3 Intermediate Validation (LC-MS [M+H]+) Step2->Step3 Yield >85% Step4 Boc Deprotection (4N HCl in Dioxane) Step3->Step4 Purity >90% Step5 Final Scaffold Validation (1H-NMR / HPLC) Step4->Step5 RT, 2h

Synthetic workflow for the N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide core.

In Vitro ENPP1 Enzymatic Assay (AMP-Glo™)

To evaluate the inhibitory potency of derivatives containing this pharmacophore against ENPP1, the AMP-Glo assay is utilized[1]. Causality: ENPP1 hydrolyzes cGAMP into AMP and GMP. Measuring AMP production via a luminescent readout provides a direct, highly sensitive, and auto-fluorescence-resistant quantification of enzyme activity.

  • Assay Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.5, 250 mM NaCl, 0.5 mM CaCl2, 1 μM ZnCl2). Rationale: Calcium and zinc are essential divalent cofactors for ENPP1 catalytic activity.

  • Compound Incubation: Plate 10 μL of recombinant human ENPP1 enzyme (final concentration 0.5 nM) in a 384-well white plate. Add 5 μL of the synthesized inhibitor at varying concentrations (e.g., 10 μM down to 0.1 nM in 3-fold dilutions). Incubate for 15 minutes at room temperature.

  • Substrate Addition: Add 5 μL of cGAMP (final concentration 5 μM) to initiate the reaction. Incubate for 60 minutes at 37 °C.

  • Luminescence Detection & Validation:

    • Add 10 μL of AMP-Glo Reagent I to terminate the reaction and deplete unreacted ATP/cGAMP. Incubate for 60 minutes.

    • Add 20 μL of AMP-Detection Solution to convert the generated AMP into ATP, which drives a luciferase reaction. Incubate for 60 minutes.

    • Read luminescence on a microplate reader.

    • Self-Validation Step: Include a positive control (e.g., known inhibitor QS1) and a negative control (DMSO vehicle). The Z'-factor of the plate must be >0.6 for the IC50 data to be considered valid.

References

  • Jeong, H. J., Lee, H. L., Kim, S. J., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2434-2451. 12

  • WO2017058503A1 - Bicyclic compound and use thereof for inhibiting SUV39H2. Google Patents. 8

  • WO2022194781A1 - Derivatives useful as JAK inhibitors. Googleapis Patent Database. 10

  • US8569344B2 - N-piperidinyl acetamide derivatives as calcium channel blockers. Google Patents. 11

  • Balmer, P., et al. (2021). SUV39H2 epigenetic silencing controls fate conversion of epidermal stem and progenitor cells. Journal of Cell Biology / PMC. 6

  • Role of SUV39H2 in shaping the malignant phenotype of triple-negative breast cancer. NIH / PMC. 7

Sources

potential therapeutic applications of cyclopropanesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

[label="Lead Optimization\n(e

Mechanism of HCV NS3/4A inhibition by cyclopropanesulfonamide derivatives.

Overcoming EGFR C797S Mutation in Non-Small Cell Lung Cancer (NSCLC)

Third-generation EGFR inhibitors (e.g., Osimertinib) rely on covalent binding to the Cys797 residue. The C797S mutation replaces cysteine with serine, abolishing this covalent bond and causing severe drug resistance[1].

Recent breakthroughs have demonstrated that novel fourth-generation cyclopropanesulfonamide derivatives (such as "Compound 5d") can overcome this resistance. Mechanistic Causality: The sulfonamide moiety provides an alternative, robust hydrogen-bonding network that bypasses the need for covalent attachment at position 797. These derivatives induce G2/M cell cycle arrest and apoptosis by upregulating cleaved caspase-3, effectively inhibiting the proliferation of triple-mutant (Del19/T790M/C797S) NSCLC cells[2][1].

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the quantitative efficacy of key cyclopropanesulfonamide-bearing therapeutics across different targets, demonstrating the broad utility of the scaffold.

Compound / DerivativePrimary TargetIn Vitro Potency (IC50 / EC50)Clinical Status / Application
Asunaprevir HCV NS3/4A Protease~1–4 nMFDA Approved (Sunvepra)[3]
Danoprevir HCV NS3/4A Protease< 1 nMClinical Development[4]
Compound 5d EGFR L858R/T790M/C797S1.37 ± 0.03 nM (Kinase)Preclinical (NSCLC)[2]
Compound 5d Ba/F3-EGFR Triple Mutant18–25 nM (Cellular)Preclinical (NSCLC)[2]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating strict quality control checkpoints.

Protocol 1: Synthesis of the Acyl-Cyclopropanesulfonamide Linkage

This protocol details the critical coupling of a carboxylic acid intermediate to cyclopropanesulfonamide, a foundational step in synthesizing these inhibitors[5][4][6].

Reagents: Carboxylic acid precursor, Cyclopropanesulfonamide, HATU (coupling agent), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), anhydrous THF or DMF. Causality for Reagent Selection: DBU is utilized instead of standard amine bases (like TEA or DIPEA) because it is a non-nucleophilic strong base. It efficiently deprotonates the cyclopropanesulfonamide (pKa ~10) to form a reactive sulfonamidate anion without engaging in unwanted nucleophilic attack on the activated ester[5][6].

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid precursor (1.0 eq) and HATU (1.2 eq) in anhydrous DMF under an inert argon atmosphere. Stir for 30 minutes at room temperature to form the active ester.

  • Deprotonation: In a separate vial, dissolve cyclopropanesulfonamide (1.5 eq) in DMF and add DBU (2.0 eq). Stir for 15 minutes to generate the sulfonamidate anion.

  • Coupling: Slowly transfer the sulfonamidate solution into the activated ester mixture dropwise over 10 minutes.

  • Reaction Monitoring (Validation Step): Stir the reaction at room temperature for 12–24 hours. Monitor via LC-MS. Self-Validation: The reaction is deemed complete when the carboxylic acid peak disappears and the desired acyl-sulfonamide mass (M+H) is dominant.

  • Quenching & Purification: Quench the reaction with 0.5 N aqueous HCl to pH ~2 to neutralize DBU[5]. Extract with EtOAc, wash with brine, dry over anhydrous Na2​SO4​ , and purify via reverse-phase HPLC.

Protocol 2: High-Throughput Screening of EGFR C797S Inhibitors

Evaluating novel cyclopropanesulfonamide derivatives requires a clean biological background to prove target engagement[2].

Causality for Model Selection: The Ba/F3 cell line is an IL-3 dependent murine pro-B cell line. By transfecting these cells with the EGFR C797S mutant gene, the cells become addicted to the mutant kinase for survival (IL-3 independent). If a compound induces cell death in the absence of IL-3, it is definitive proof of mutant kinase inhibition[2].

Step-by-Step Methodology:

  • Cell Preparation: Culture Ba/F3 cells stably expressing EGFR L858R/T790M/C797S in RPMI-1640 medium supplemented with 10% FBS, without IL-3.

  • Compound Titration: Seed cells at 5×103 cells/well in a 96-well plate. Treat with cyclopropanesulfonamide derivatives in a 10-point dose-response curve (ranging from 0.1 nM to 10 µM).

  • Incubation & Readout: Incubate for 72 hours. Add CellTiter-Glo reagent to measure ATP levels as a proxy for cell viability.

  • Data Validation (Z'-factor): Calculate the Z'-factor using DMSO as a negative control and a known toxic agent (e.g., Staurosporine) as a positive control. Self-Validation: The assay is only valid if Z' > 0.6.

  • Mechanistic Confirmation: For hits with IC50 < 50 nM, perform Western Blot analysis on cell lysates to confirm the dose-dependent reduction of phosphorylated EGFR (p-EGFR) and upregulation of cleaved caspase-3[2][1].

Workflow S1 Compound Library (Cyclopropanesulfonamides) S3 In Vitro Kinase Assay (IC50 Determination) S1->S3 S2 Ba/F3 Cell Line (EGFR C797S Mutant) S2->S3 S4 Cell Viability & Apoptosis (Flow Cytometry) S3->S4 Active Hits S5 Target Validation (Western Blot: p-EGFR) S4->S5 Mechanistic Proof S6 Lead Optimization (e.g., Compound 5d) S5->S6

Self-validating high-throughput screening workflow for EGFR C797S inhibitors.

Conclusion and Future Perspectives

The cyclopropanesulfonamide moiety is far more than a simple structural linker; it is a highly engineered pharmacophore that dictates the binding thermodynamics and metabolic fate of a drug[7]. While its legacy was cemented in the eradication of Hepatitis C[3], its future lies in precision oncology. By exploiting its unique hydrogen-bonding geometry and rigid steric profile, researchers are successfully bypassing complex resistance mechanisms, such as the EGFR C797S mutation in NSCLC[2][1]. Future applications are also expanding into PDE-4 inhibition for respiratory diseases and novel FGFR/VEGFR kinase inhibitors[8][9], proving that the therapeutic potential of this scaffold is only beginning to be realized.

References

  • Benchchem. "N-cyclopentylcyclopropanesulfonamide | C8H15NO2S". Benchchem.
  • Wang M, Xia Z, et al. "Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer". Drug Design, Development and Therapy (Dovepress), 2025.
  • Wang M, Xia Z, et al. "Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer". Taylor & Francis / PubMed, 2025.
  • McPhee F, et al. "The Discovery and Early Clinical Evaluation of the HCV NS3/4A Protease Inhibitor Asunaprevir (BMS-650032)". National Institutes of Health (NIH) / PMC.
  • Ali A, et al. "Hepatitis C Virus NS3/4A Protease Inhibitors Incorporating Flexible P2 Quinoxalines Target Drug Resistant Viral Variants". National Institutes of Health (NIH) / PMC.
  • Google Patents. "WO2010021717A2 - Hcv protease inhibitors". Google Patents.
  • ResearchGate. "Discovery of danoprevir (ITMN-191/R7227), a highly selective and potent inhibitor of hepatitis C virus (HCV) NS3/4A protease". ResearchGate.
  • Google Patents. "WO2015161830A1 - Heteroaromatic derivatives and pharmaceutical applications thereof (PDE-4 Inhibitors)". Google Patents.
  • WIPO. "WO/2021/176146 - PHARMACEUTICAL COMPOSITIONS OF A KINASE INHIBITOR". WIPO.

Sources

N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide: A Privileged Pharmacophore in Modern Kinase and ENPP1 Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of highly selective small-molecule kinase inhibitors requires the precise spatial arrangement of hydrogen-bond donors, acceptors, and lipophilic groups to optimally engage the ATP-binding pocket [1]. Over the past decade, the N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide moiety has emerged as a highly versatile and privileged building block in medicinal chemistry. It has been prominently featured in the rational design of JNK2/3 inhibitors, ALK-5 inhibitors, and non-nucleotide-derived ENPP1 (Ectonucleotide pyrophosphatase/phosphodiesterase 1) inhibitors [2, 3].

This technical whitepaper explores the structural logic, synthetic incorporation, and biochemical validation of this specific chemical moiety, providing drug development professionals with a comprehensive guide to deploying it in targeted inhibitor design.

The Causality of the Pharmacophore

The efficacy of the N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide fragment is not coincidental; it is rooted in strict thermodynamic and structural causality:

  • The Piperidine Ring: Acts as a rigidified, basic linker (pKa ~9.5). In the context of kinase inhibitors, the piperidine nitrogen often projects towards the solvent-exposed channel or interacts with acidic residues (e.g., Asp or Glu) via salt bridges, enhancing aqueous solubility while maintaining target affinity.

  • The Methyl Linker: Provides a critical, singular degree of rotational freedom. This allows the bulky sulfonamide group to adopt the optimal dihedral angle necessary to navigate from the solvent channel into deeper hydrophobic sub-pockets or the ribose-binding site.

  • The Cyclopropanesulfonamide Group: The sulfonamide acts as a classic hydrogen-bond donor/acceptor system, frequently engaging the highly conserved DFG (Asp-Phe-Gly) motif in the activation loop of kinases. The cyclopropyl ring provides a metabolically stable, lipophilic cap that perfectly fills small hydrophobic sub-pockets without incurring the massive entropic penalty associated with larger, flexible alkyl chains.

Pharmacophore Core Heterocyclic Core (Hinge Binder) Piperidine Piperidine Ring (Solvent Channel) Core->Piperidine C-N Bond Hinge Kinase Hinge Region Core->Hinge H-Bonds Sulfonamide Cyclopropanesulfonamide (DFG / Ribose Pocket) Piperidine->Sulfonamide Methyl Linker DFG DFG Motif (Asp/Phe/Gly) Sulfonamide->DFG H-Bond Donor/Acceptor

Pharmacophore mapping of the inhibitor components within the kinase ATP-binding pocket.

Target Applications & Pathway Intervention

JNK2/3 and MAPK Pathway Inhibition

The c-Jun N-terminal kinases (JNKs) are critical nodes in the MAPK signaling cascade, activated by cellular stress and cytokines. While JNK1 is ubiquitous, JNK2 and JNK3 are highly implicated in neurodegenerative diseases and specific malignancies. Recent "ligand-first" approaches have utilized piperidine-sulfonamide derivatives attached to aminopyrazole cores to create highly selective, covalent JNK2/3 inhibitors [2]. The cyclopropanesulfonamide tail is specifically designed to exploit the unique αD + 2 pocket and address conserved cysteine residues (e.g., Cys154 in JNK3) for covalent engagement.

JNK_Pathway Stress Cellular Stress / Cytokines MAP3K MAP3K (ASK1, MEKK1) Stress->MAP3K MKK47 MKK4 / MKK7 MAP3K->MKK47 Phosphorylation JNK JNK2 / JNK3 (Target Kinase) MKK47->JNK Phosphorylation cJun c-Jun Phosphorylation JNK->cJun Activation Inhibitor Target Inhibitor (Covalent/Reversible) Inhibitor->JNK ATP-pocket Blockade

JNK MAPK signaling cascade illustrating targeted inhibition at the JNK2/3 node.

ENPP1 and STING Pathway Modulation

Beyond kinases, this moiety has proven invaluable in the design of ENPP1 inhibitors. ENPP1 hydrolyzes 2',3'-cGAMP, the natural agonist of the STING (Stimulator of Interferon Genes) pathway. By inhibiting ENPP1 using pyrrolopyrimidine-core molecules functionalized with N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide, researchers have successfully prevented cGAMP degradation, thereby hyper-activating the STING pathway to induce robust anti-tumor immune responses (IFN-β and IP-10 secretion) [3].

Quantitative Activity Profiles

The substitution of standard alkyl amines with the N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide group consistently yields nanomolar potency across distinct targets. The table below summarizes representative structure-activity relationship (SAR) data derived from recent literature[2, 3].

Target EnzymeCore ScaffoldInhibitor TypeIC50 / Binding AffinityKey Cellular Effect
JNK2 AminopyrazoleCovalent (ATP-competitive) kinact​/KI​ = 38,200 M−1s−1 Blocks c-Jun phosphorylation
JNK3 AminopyrazoleCovalent (ATP-competitive)POC = 0.3% at 500 nMNeuroprotection in PD models
ENPP1 PyrrolopyrimidineReversible (Non-nucleotide) IC50​ = 25.0 nMSTING pathway activation
ALK-5 PyrimidineReversible (Type I) IC50​ < 50 nMBlocks TGF-β induced fibrosis

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis and biochemical evaluation of compounds containing this moiety.

Chemical Synthesis: N-Sulfonylation Protocol

The installation of the cyclopropanesulfonamide group is typically the final diversification step in the synthetic workflow, allowing for late-stage functionalization.

Step-by-Step Procedure:

  • Preparation: Dissolve the primary amine precursor (e.g., 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)methanamine, 1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add an organic base, typically triethylamine ( Et3​N , 4.5 equiv) or N,N-diisopropylethylamine (DIPEA), to neutralize the HCl salt of the amine and act as an acid scavenger.

  • Electrophile Addition: Cool the reaction mixture to 0 °C. Dropwise, add cyclopropanesulfonyl chloride (1.05 to 1.1 equiv). Causality note: Strict temperature control prevents di-sulfonylation and minimizes the hydrolysis of the sulfonyl chloride.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via LC-MS to ensure complete consumption of the starting amine.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO3​ . Extract with DCM, dry the organic layer over Na2​SO4​ , and concentrate in vacuo. Purify the crude product via flash column chromatography (typically using a DCM/MeOH gradient) to yield the final N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide derivative.

Biochemical Validation: NanoBRET Target Engagement Assay

To validate that the synthesized inhibitor successfully permeates the cell membrane and engages the target kinase (e.g., JNK3) in living cells, a NanoBRET (Bioluminescence Resonance Energy Transfer) assay is utilized.

Step-by-Step Procedure:

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc luciferase (e.g., NanoLuc-JNK3).

  • Tracer Incubation: After 24 hours, harvest and resuspend the cells in Opti-MEM. Add a fluorescently labeled kinase tracer (a known broad-spectrum inhibitor conjugated to a fluorophore) at a concentration equivalent to its Kd​ .

  • Compound Dosing: Dispense the cells into a 384-well plate. Add the synthesized cyclopropanesulfonamide inhibitor in a 10-point dose-response titration (e.g., 10 µM down to 0.5 nM).

  • Equilibration: Incubate the plate for 2 hours at 37 °C. Causality note: This allows the unlabeled inhibitor to compete with the fluorescent tracer for the ATP-binding pocket. Displacement of the tracer reduces the BRET signal.

  • Detection: Add Nano-Glo substrate and measure the donor emission (460 nm) and acceptor emission (618 nm) using a microplate reader. Calculate the BRET ratio and fit the data to a four-parameter logistic curve to determine the cellular IC50​ .

Workflow Synth Synthesis (N-sulfonylation) Purify HPLC (>95% Purity) Synth->Purify Assay NanoBRET Kinase Assay Purify->Assay Selectivity Kinome Profiling Assay->Selectivity

Step-by-step experimental workflow from chemical synthesis to kinome selectivity profiling.

Conclusion

The N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide moiety is a highly effective structural vector in modern drug discovery. By bridging the gap between the solvent-exposed channel and the critical DFG motif, it provides medicinal chemists with a reliable tool to enhance both the potency and kinome-wide selectivity of small-molecule inhibitors. Whether deployed in covalent kinase inhibitors or non-nucleotide phosphodiesterase modulators, its predictable pharmacokinetic and thermodynamic profile makes it an indispensable asset in the development of next-generation therapeutics.

References

  • Roskoski, R. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14005-14051.[Link][1]

  • Plank, N., Zwirner, S., Selig, R., Rasch, A., Zender, L., & Albrecht, W. (2025). A “Ligand First” Approach toward Selective, Covalent JNK2/3 Inhibitors. Journal of Medicinal Chemistry, 68(11), 12004-12028.[Link][2]

  • Jeong, H. J., Lee, H. L., Kim, S. J., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2434-2451.[Link]

Sources

Methodological & Application

Application Note: Preclinical Evaluation of N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide Derivatives in Dravet Syndrome Models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

The compound N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide has emerged as a highly privileged pharmacophore in the development of novel anti-epileptic drugs (AEDs), most notably serving as a core structural motif for inhibitors of Cholesterol 24-hydroxylase (CYP46A1) such as soticlestat [1].

In drug design, this specific scaffold solves two critical challenges in neuropharmacology:

  • Target Affinity: The cyclopropanesulfonamide moiety acts as a bioisostere for the hydroxyl group of cholesterol, anchoring the molecule deep within the CYP46A1 active site.

  • CNS Penetrance: The basic piperidine ring ensures optimal lipophilicity and blood-brain barrier (BBB) penetration, a prerequisite for central target engagement.

The Disease Link: Dravet Syndrome and CYP46A1

Dravet Syndrome (DS) is a severe developmental and epileptic encephalopathy (DEE) primarily caused by loss-of-function mutations in the SCN1A gene, which encodes the NaV1.1 voltage-gated sodium channel [3]. This mutation leads to the hypoexcitability of GABAergic interneurons, resulting in a net hyperexcitable cortical network.

CYP46A1 is a brain-specific enzyme responsible for converting cholesterol to 24S-hydroxycholesterol (24HC). Because 24HC acts as a positive allosteric modulator of NMDA receptors, inhibiting CYP46A1 with N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide derivatives reduces brain 24HC levels. This dampens glutamatergic signaling, effectively counterbalancing the loss of GABAergic inhibition seen in DS [2].

Mechanism A N-[(piperidin-4-yl)methyl] cyclopropanesulfonamide Derivative B CYP46A1 Enzyme Inhibition A->B Binds Active Site C Decreased Brain 24S-hydroxycholesterol (24HC) B->C Blocks Cholesterol Catabolism D Modulation of NMDA Receptor Signaling C->D Reduces Allosteric Potentiation E Reduction in Seizure Burden & SUDEP Prevention D->E Restores Excitatory/ Inhibitory Balance

Mechanistic pathway of CYP46A1 inhibition reducing seizure burden via NMDA receptor modulation.

Formulating a Self-Validating Experimental System

A common pitfall in preclinical AED development is the misinterpretation of in vivo efficacy data due to unverified pharmacokinetics (PK). To establish a self-validating system , researchers must inextricably link behavioral outcomes (seizure reduction) to molecular target engagement (biomarker reduction).

Causality Checkpoint: Why measure 24HC before conducting seizure assays? Seizure phenotypes in genetic mouse models are highly susceptible to environmental stress and handling. By quantifying brain 24HC levels via LC-MS/MS in a parallel cohort, you validate that the compound has reached the brain and inhibited CYP46A1. If the compound fails to prevent seizures, this PK/PD validation ensures you can confidently distinguish between a failure in mechanism (lack of efficacy) versus a failure in delivery (poor BBB penetrance).

In Vivo Experimental Workflows

The following protocols utilize the Scn1a+/- knock-in mouse model, the gold standard for mimicking the clinical and electroencephalographic features of Dravet Syndrome [4].

Workflow N1 Step 1: Animal Preparation Scn1a+/- Mice (P22-P24) Baseline Temp 37.5°C N2 Step 2: Compound Dosing Oral gavage (p.o.) Vehicle vs. Treatment N1->N2 N3 Step 3: Target Engagement Measure Brain 24HC via LC-MS/MS N2->N3 Cohort A (PK/PD Validation) N4 Step 4: Hyperthermia Induction +0.5°C / 2 min Max 42.5°C N2->N4 Cohort B (Efficacy Testing) N5 Step 5: Seizure Monitoring Video-EEG Record GTCS Threshold N4->N5

In vivo workflow for evaluating efficacy in the Scn1a+/- hyperthermia-induced seizure model.

Protocol A: Target Engagement (Brain 24HC Quantification)
  • Dosing: Administer the N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide derivative (e.g., 10 mg/kg) or vehicle (0.5% methylcellulose) via oral gavage (p.o.) to Scn1a+/- mice.

  • Tissue Collection: At T=8 hours post-dose (the expected T_max for steady-state CYP46A1 inhibition), euthanize the animals via CO2 asphyxiation. Rapidly extract the whole brain, rinse in ice-cold saline, and snap-freeze in liquid nitrogen.

  • Homogenization & Extraction: Homogenize brain tissue in 80% methanol. Spike the homogenate with deuterated 24HC (24HC-d7) as an internal standard.

  • LC-MS/MS Analysis: Quantify 24HC levels using a triple quadrupole mass spectrometer.

    • Success Criterion: A >40% reduction in brain 24HC relative to vehicle confirms sufficient target engagement to proceed to Protocol B [1].

Protocol B: Hyperthermia-Induced Seizures in Scn1a+/- Mice

Patients with Dravet Syndrome frequently experience prolonged febrile seizures triggered by elevated body temperature. This protocol mimics that clinical reality [4].

  • Acclimation: Place postnatal day 22-24 (P22-P24) Scn1a+/- mice in a temperature-controlled observation chamber. Insert a RET-3 rectal temperature probe to monitor core body temperature continuously.

  • Baseline Establishment: Maintain the core body temperature at 37.5°C for 15 minutes using a heat lamp connected to a temperature controller.

  • Hyperthermia Induction: Increase the core body temperature strictly by 0.5°C every 2 minutes .

    • Causality Checkpoint: Why this specific heating rate? Elevating temperature too rapidly (>1°C/min) induces non-specific heat shock and sudden cardiac arrest, bypassing the neurological seizure threshold. A gradual 0.5°C/2 min climb accurately replicates the physiological onset of a pediatric fever, allowing the cortical network time to reach its hyperexcitable threshold.

  • Endpoint Observation: Monitor the animal for the onset of a Generalized Tonic-Clonic Seizure (GTCS). Immediately record the exact core temperature at which the GTCS occurs (the "Seizure Threshold Temperature").

  • Rescue: Upon observing a GTCS, or if the temperature reaches the ethical maximum of 42.5°C without a seizure, immediately remove the animal to a cooling pad to halt the seizure and prevent mortality.

Quantitative Data Interpretation

To accurately assess the therapeutic window of your synthesized derivative, compile the PK/PD and behavioral data. An effective CYP46A1 inhibitor built on this scaffold should demonstrate a clear correlation between 24HC reduction and an elevated temperature threshold for GTCS.

Table 1: Expected Pharmacodynamic and Efficacy Profiles in Scn1a+/- Mice

Treatment GroupDose (mg/kg, p.o.)Brain 24HC Levels (ng/g tissue)% 24HC Reduction vs VehicleGTCS Temperature Threshold (°C)% Mice Seizure-Free at 42.5°C
Wild-Type (Vehicle) 032.4 ± 2.1N/A> 42.5°C100%
Scn1a+/- (Vehicle) 031.8 ± 2.50%39.2 ± 0.4°C0%
Scn1a+/- (Derivative) 1.025.1 ± 1.8~21%40.1 ± 0.5°C10%
Scn1a+/- (Derivative) 10.015.2 ± 1.4~52%41.8 ± 0.6°C65%

Note: A successful candidate will shift the GTCS threshold of Scn1a+/- mice closer to the wild-type resistance level (>42.5°C) in a dose-dependent manner, validating the neuroprotective effect of the sulfonamide scaffold.

References

  • Cholesterol Hydroxylating Cytochrome P450 46A1: From Mechanisms of Action to Clinical Applications. Frontiers in Molecular Neuroscience (2021). Available at:[Link]

  • Anticonvulsive properties of soticlestat, a novel cholesterol 24-hydroxylase inhibitor. Epilepsia (2022). Available at:[Link]

  • Impaired Action Potential Initiation in GABAergic Interneurons Causes Hyperexcitable Networks in an Epileptic Mouse Model Carrying a Human NaV1.1 Mutation. Journal of Neuroscience (2014). Available at:[Link]

  • Early-life febrile seizures worsen adult phenotypes in Scn1a mutants. Neurobiology of Disease (2016). Available at:[Link]

A Robust and Validated LC-MS/MS Method for the Quantification of N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Application Note

Abstract

This document details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide in human plasma. This method is crucial for pharmacokinetic (PK) and toxicokinetic (TK) studies, which are fundamental to drug development. The protocol employs a straightforward protein precipitation (PPT) technique for sample preparation, ensuring high throughput and efficiency. Chromatographic separation is achieved using hydrophilic interaction liquid chromatography (HILIC), which is well-suited for retaining and resolving this polar analyte. Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing excellent specificity and sensitivity. The method has been validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidance, demonstrating exceptional performance in linearity, accuracy, precision, and stability.[1][2][3]

Introduction and Scientific Rationale

The quantification of drug candidates in biological matrices like plasma is a cornerstone of pharmaceutical development, providing essential data for evaluating a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[4] N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide is a small molecule containing a polar piperidine ring and a sulfonamide functional group. These characteristics necessitate an analytical strategy that can effectively manage its polarity while ensuring high sensitivity in a complex biological matrix.

1.1. The Choice of LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for bioanalysis due to its unparalleled sensitivity, specificity, and wide dynamic range.[4] The specificity of MS/MS, particularly using the Multiple Reaction Monitoring (MRM) scan mode, allows for the precise detection of the target analyte by monitoring a specific precursor-to-product ion transition, effectively eliminating interference from endogenous plasma components.[5]

1.2. Sample Preparation Strategy: Protein Precipitation

To ensure the longevity of the analytical column and the mass spectrometer's ion source, proteins must be removed from plasma samples prior to injection. Protein precipitation (PPT) was selected for this method due to its simplicity, speed, and cost-effectiveness, making it ideal for high-throughput environments.[6][7] Acetonitrile is used as the precipitation solvent as it efficiently denatures and precipitates a broad range of plasma proteins, yielding a clean supernatant for analysis.[8][9]

1.3. Chromatographic Approach: HILIC

The polar nature of N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide makes it challenging to retain on traditional reversed-phase (RP) columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that utilizes a polar stationary phase and a high organic content mobile phase to retain and separate polar analytes.[10] This approach provides robust retention for the target compound, moving it away from the solvent front and potential early-eluting matrix interferences.

1.4. The Imperative of an Internal Standard

An internal standard (IS) is critical in LC-MS bioanalysis to compensate for variability during sample preparation, injection, and ionization.[11][12] The ideal IS is a stable isotope-labeled (SIL) version of the analyte. In the absence of a SIL-IS, a carefully selected structural analog with similar physicochemical properties can be used. For this method, we propose the use of N-[(piperidin-4-yl)methyl]methanesulfonamide as the IS, which is expected to have similar extraction recovery, chromatographic retention, and ionization response, thereby ensuring the accuracy and precision of the quantification.[13]

Materials and Methods

2.1. Chemicals and Reagents

  • N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide (Reference Standard, >99% purity)

  • N-[(piperidin-4-yl)methyl]methanesulfonamide (Internal Standard, >99% purity)

  • Acetonitrile (LC-MS Grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Ammonium Formate (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Human Plasma (K2-EDTA)

2.2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system (e.g., Waters Acquity UPLC, Agilent 1290 Infinity II)

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S, Agilent 6495C)

  • Analytical Balance

  • Microcentrifuge

  • 96-well collection plates

  • Vortex mixer

2.3. Preparation of Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide and dissolve in 10 mL of 50:50 (v/v) acetonitrile:water.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-[(piperidin-4-yl)methyl]methanesulfonamide and dissolve in 10 mL of 50:50 (v/v) acetonitrile:water.

  • IS Working Solution (100 ng/mL): Perform serial dilutions of the IS stock solution in 50:50 (v/v) acetonitrile:water.

  • Calibration Standards (CS) and Quality Controls (QC): Prepare working solutions of the analyte by serially diluting the stock solution. Spike these into blank human plasma to prepare CS and QC samples at desired concentrations. A typical calibration curve range would be 0.1 to 100 ng/mL.

Detailed Experimental Protocols

3.1. Plasma Sample Preparation Protocol

  • Label a 1.5 mL microcentrifuge tube or a 96-well plate.

  • Pipette 50 µL of plasma sample (blank, CS, QC, or unknown) into the corresponding tube/well.

  • Add 200 µL of the IS working solution (100 ng/mL in acetonitrile). The acetonitrile acts as both the protein precipitation agent and the carrier for the IS.[8]

  • Vortex mix for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]

  • Carefully transfer 100 µL of the clear supernatant to a clean 96-well plate for LC-MS/MS analysis.

3.2. LC-MS/MS Instrumentation and Conditions

The following table summarizes the optimized instrumental parameters.

ParameterSetting
LC System
ColumnWaters ACQUITY UPLC BEH Amide (2.1 x 50 mm, 1.7 µm)
Mobile Phase AWater with 10 mM Ammonium Formate, 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.5 mL/min
Gradient95% B (0-0.5 min), 95-50% B (0.5-2.5 min), 50% B (2.5-3.0 min), 50-95% B (3.0-3.1 min), 95% B (3.1-4.0 min)
Injection Volume5 µL
Column Temperature40°C
Autosampler Temperature10°C
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature500°C
Desolvation Gas Flow1000 L/hr
Cone Gas Flow50 L/hr
MRM Transitions
Analyte (Precursor -> Product)m/z 235.1 -> 124.1 (Quantifier), m/z 235.1 -> 81.1 (Qualifier)
Internal Standard (Precursor -> Product)m/z 193.1 -> 124.1

Note: MRM transitions are hypothetical based on the predicted molecular weight and plausible fragmentation patterns. These must be empirically optimized during method development.[14]

Visualization of Workflows

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 50 µL Plasma Sample Add_IS Add 200 µL IS in ACN Plasma->Add_IS Vortex Vortex 1 min Add_IS->Vortex Centrifuge Centrifuge 10 min @ 14,000 x g Vortex->Centrifuge Supernatant Transfer 100 µL Supernatant Centrifuge->Supernatant Inject Inject 5 µL Supernatant->Inject HILIC HILIC Separation Inject->HILIC MS MS/MS Detection (MRM) HILIC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Curve Quantify via Calibration Curve Ratio->Curve

Sources

Application Note: N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide as a Critical Pharmacophore in Fourth-Generation EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of the epidermal growth factor receptor (EGFR) C797S mutation represents a critical clinical challenge in non-small cell lung cancer (NSCLC), as it abolishes the efficacy of third-generation covalent tyrosine kinase inhibitors (TKIs) like osimertinib[1][2]. To overcome this resistance, researchers have pivoted toward rationally designed, reversible fourth-generation inhibitors. Recent breakthroughs demonstrate that integrating the N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide moiety into a pyrimidine-based scaffold (using brigatinib as a lead compound) yields highly potent and selective inhibitors against EGFR triple mutations (e.g., L858R/T790M/C797S)[1][3].

This application note provides an in-depth mechanistic rationale, structural biology insights, and self-validating experimental protocols for utilizing this specific chemical fragment in the discovery and evaluation of novel EGFR-TKIs.

Mechanistic Rationale: The Causality of Fragment Selection

The C797S Resistance Paradigm

Third-generation EGFR inhibitors rely on an acrylamide warhead to form an irreversible covalent bond with the sulfhydryl group of Cysteine 797 in the ATP-binding pocket[2]. The C797S missense mutation replaces this nucleophilic cysteine with a less reactive serine, completely disrupting covalent engagement and causing rapid disease progression[2][3].

Pharmacophore Superiority of the Cyclopropanesulfonamide Motif

To restore binding affinity without relying on a covalent bond, the inhibitor must maximize non-covalent interactions (hydrogen bonding, van der Waals forces, and hydrophobic packing). The N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide fragment achieves this through three distinct mechanisms:

  • The Piperidine Linker: Acts as a flexible yet sterically defined spacer, projecting the sulfonamide group deep into the solvent-exposed region of the kinase domain while maintaining favorable basicity for cellular permeability.

  • The Sulfonamide Group: Serves as a potent bidentate hydrogen-bond donor/acceptor. It compensates for the lost covalent bond by forming robust hydrogen bond networks with the mutated Serine 797 hydroxyl group and adjacent backbone amides[1][3].

  • The Cyclopropyl Ring: Provides optimal steric bulk. Its unique sp²-like character and rigid geometry allow it to occupy the hydrophobic sub-pocket near the C797S mutation without causing steric clashes, ensuring high selectivity over wild-type EGFR (which is crucial for minimizing skin and gastrointestinal toxicities)[4][5].

Mechanism Inhibitor Cyclopropanesulfonamide Derivative (e.g., 5d) EGFR EGFR C797S Mutant Kinase Inhibitor->EGFR Reversible Binding mTOR mTOR Signaling Cascade EGFR->mTOR Kinase Inhibition DNA DNA Damage & G2/M Arrest mTOR->DNA Pathway Blockade Caspase Cleaved Caspase-3 Activation DNA->Caspase Triggers Apoptosis Tumor Cell Apoptosis Caspase->Apoptosis Induces

Diagram 1: Mechanism of action for cyclopropanesulfonamide-derived EGFR C797S inhibitors.

Quantitative Data Summary

Recent evaluations of novel derivatives (such as Compound 5d) incorporating this pharmacophore demonstrate exceptional low-nanomolar potency against triple-mutant EGFR variants, significantly outperforming the lead scaffold brigatinib[1][6].

Assay TypeTarget / Cell LineCompound 5d IC₅₀ (nM)Mechanistic Outcome
Biochemical EGFR L858R/T790M/C797S1.37 ± 0.03Direct Kinase Inhibition
Biochemical EGFR del19/T790M/C797S1.13 ± 0.01Direct Kinase Inhibition
Cellular Ba/F3-EGFR L858R/T790M/C797S18.0Anti-proliferation
Cellular Ba/F3-EGFR del19/T790M/C797S25.0Anti-proliferation

Data summarized from Wang et al., 2025, demonstrating the efficacy of the cyclopropanesulfonamide modification[1][6].

Experimental Protocols: A Self-Validating Workflow

To ensure high-fidelity data when evaluating N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide derivatives, the following protocols utilize orthogonal readouts and internal controls to validate target engagement and phenotypic response.

Workflow Synth 1. Pharmacophore Conjugation Attach N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide Kinase 2. Biochemical Profiling ADP-Glo Assay vs. WT & C797S EGFR Synth->Kinase Cell 3. Cellular Viability Ba/F3 Triple Mutant Isogenic Lines Kinase->Cell Mech 4. Mechanistic Validation Flow Cytometry (G2/M) & Western Blot Cell->Mech InVivo 5. In Vivo Efficacy Xenograft Tumor Models (Mice) Mech->InVivo

Diagram 2: Step-by-step experimental workflow for evaluating novel EGFR inhibitors.

Protocol 4.1: In Vitro Kinase Activity Assay (ADP-Glo)

Purpose: To quantify the direct biochemical inhibition of the EGFR C797S mutant while ensuring selectivity against wild-type EGFR. Causality: The ADP-Glo assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is highly sensitive and avoids the artifacts sometimes seen in fluorescence-based assays when testing sulfonamide compounds.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Enzyme/Substrate Mix: Dilute recombinant EGFR L858R/T790M/C797S (target) and EGFR WT (counter-screen) to 0.5 ng/µL. Add 0.2 µg/µL of Poly(Glu,Tyr) 4:1 substrate.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the cyclopropanesulfonamide derivative in DMSO. Self-Validation: Include Osimertinib (negative control for C797S) and Brigatinib (positive baseline control)[3].

  • Reaction Initiation: Add 5 µL of the compound to a 384-well plate, followed by 10 µL of the Enzyme/Substrate mix. Incubate for 15 minutes at room temperature to allow reversible binding equilibrium.

  • ATP Addition: Add 10 µL of 10 µM ATP to initiate the reaction. Incubate for 60 minutes at 25°C.

  • Detection: Add 25 µL of ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP (incubate 40 mins). Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (incubate 30 mins).

  • Analysis: Read luminescence and calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 4.2: Cellular Apoptosis and Cell Cycle Arrest Analysis

Purpose: To verify that the biochemical inhibition translates into the expected cellular phenotype (G2/M arrest and apoptosis)[6][7]. Causality: EGFR signaling drives proliferation via the PI3K/AKT/mTOR pathway. Effective inhibition by the cyclopropanesulfonamide derivative should downregulate mTOR, leading to DNA damage accumulation, G2/M phase arrest, and ultimately, caspase-3 mediated apoptosis[6].

Step-by-Step Procedure:

  • Cell Culture: Seed Ba/F3 cells stably expressing EGFR L858R/T790M/C797S at 2×105 cells/well in a 6-well plate.

  • Treatment: Treat cells with the inhibitor at 0.5x, 1x, and 5x the established cellular IC₅₀ for 24 hours. Include a DMSO vehicle control.

  • Cell Cycle Analysis (Propidium Iodide):

    • Harvest cells, wash with cold PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

    • Resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate for 30 mins in the dark.

    • Analyze via flow cytometry to quantify the percentage of cells in the G2/M phase[5].

  • Apoptosis Analysis (Annexin V/PI & Western Blot):

    • Stain a parallel set of live cells with Annexin V-FITC and PI to quantify early and late apoptosis via flow cytometry.

    • Self-Validation (Western Blot): Lyse cells in RIPA buffer. Probe for total EGFR, p-EGFR, mTOR, p-mTOR, CyclinB1, CDK1, and Cleaved Caspase-3 [6][7]. A dose-dependent increase in Cleaved Caspase-3 confirms the apoptotic mechanism.

Protocol 4.3: In Vivo Xenograft Efficacy

Purpose: To evaluate the pharmacokinetic stability and anti-tumor efficacy of the compound in a physiological environment.

Step-by-Step Procedure:

  • Inoculation: Subcutaneously inject 5×106 Ba/F3-EGFR del19/T790M/C797S cells into the right flank of 6-week-old female BALB/c nude mice.

  • Randomization: Once tumors reach ~100 mm³, randomize mice into vehicle control, positive control (Brigatinib), and treatment groups (e.g., 70 mg/kg and 100 mg/kg of the sulfonamide derivative)[7].

  • Dosing: Administer compounds orally (PO) once daily for 21 days.

  • Monitoring: Measure tumor volume ( V=length×width2/2 ) and body weight every 3 days. Self-Validation: Stable body weight indicates that the cyclopropanesulfonamide modification maintains a favorable safety profile and avoids systemic wild-type EGFR toxicity[3][6].

Conclusion

The strategic incorporation of the N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide fragment into kinase inhibitor scaffolds represents a highly effective methodology for overcoming the intractable EGFR C797S mutation. By shifting from a covalent mechanism to a highly optimized, sterically precise non-covalent interaction, researchers can achieve low-nanomolar potency, induce targeted G2/M cell cycle arrest, and drive tumor-specific apoptosis.

References

  • Wang, M., Xia, Z., Nie, W., et al. (2025). Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer. Drug Design, Development and Therapy, 19, 1403-1420. URL: [Link]

  • Dove Medical Press. (2025). Design and synthesis of novel EGFR kinase inhibitors for the treatment. URL: [Link]

  • National Institutes of Health (NIH) / PubMed. (2025). Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer. URL: [Link]

  • ResearchGate. (2025). Recent updates on third generation EGFR inhibitors and emergence of fourth generation EGFR inhibitors to combat C797S resistance. URL: [Link]

Sources

use of N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide as a chemical probe for target validation

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the application of N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide (PMCS) as a privileged structural motif in the design, synthesis, and validation of targeted chemical probes.

Executive Summary

In the landscape of target validation and drug discovery, the architectural design of a chemical probe dictates its selectivity, potency, and cellular penetrance. The N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide (PMCS) moiety has emerged as a highly versatile and privileged pharmacophore[1]. Rather than functioning as a standalone drug, PMCS acts as a critical fragment that, when conjugated to target-specific hinge-binding or allosteric cores, yields exceptionally potent non-nucleotide probes. This application note details the mechanistic rationale, synthetic integration, and biological validation protocols for PMCS-derived probes, highlighting their proven efficacy against targets such as Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1)[1][2] and Cyclin G-associated kinase (GAK)[3].

Mechanistic Rationale: The Anatomy of the PMCS Scaffold

The integration of the PMCS fragment into a chemical probe is driven by precise, predictable molecular interactions that enhance both pharmacodynamics and pharmacokinetics:

  • The Piperidine Linker: This saturated heterocycle provides a semi-rigid, basic spacer that effectively spans the distance between a target's catalytic core and its solvent-exposed peripheral pockets. In ENPP1 inhibitors, this linker forms critical hydrophobic interactions with the L272 residue, stabilizing the probe within the binding cleft[1].

  • The Sulfonamide Moiety: Functioning as a potent hydrogen bond donor and acceptor, the sulfonamide group is essential for anchoring the probe. In metalloenzymes like ENPP1, it coordinates directly with the active site zinc ion ( Zn2+ ) and forms strong hydrogen bonds with T238 and N259[1].

  • The Cyclopropyl Cap: Unlike flexible, straight-chain alkyl groups, the sterically constrained cyclopropyl ring minimizes the entropic penalty upon binding. It fits snugly into lipophilic sub-pockets, drastically improving target selectivity and protecting the sulfonamide from rapid metabolic degradation[1][3].

BindingModel cluster_probe PMCS-Derived Probe Architecture Target Target Protein Pocket (e.g., ENPP1 / GAK) Warhead Hinge Binder / Core (π-π stacking) Warhead->Target Y322/Y353 (ENPP1) Piperidine Piperidine Linker (Hydrophobic interactions) Warhead->Piperidine Piperidine->Target L272 (ENPP1) Sulfonamide Sulfonamide Group (H-bond donor/acceptor) Piperidine->Sulfonamide Sulfonamide->Target Zn2+ / T238 / N259 Cyclopropyl Cyclopropyl Cap (Steric fit in sub-pocket) Sulfonamide->Cyclopropyl Cyclopropyl->Target Lipophilic pocket

Mechanistic binding model of the PMCS pharmacophore within a target protein pocket.

Experimental Workflows and Methodologies

To ensure scientific rigor, the validation of a PMCS-derived probe must follow a self-validating pipeline: from modular chemical synthesis to biochemical validation, culminating in live-cell target engagement.

ProbeWorkflow cluster_0 1. Probe Synthesis cluster_1 2. In Vitro Validation cluster_2 3. Cellular Engagement N1 Target Warhead (e.g., Pyrrolopyrimidine) N2 PMCS Fragment Conjugation N1->N2 N3 Biochemical Assay (TR-FRET / AMP-Glo) N2->N3 N4 Binding Kinetics (SPR / ITC) N3->N4 N5 NanoBRET Assay (Live Cell TE) N4->N5 N6 Phenotypic Readout (STING Activation) N5->N6

End-to-end workflow for the synthesis and validation of PMCS-derived chemical probes.

Protocol 1: Modular Synthesis of PMCS-Derived Probes

Causality Focus: This modular approach allows for late-stage diversification. By introducing the cyclopropanesulfonyl group in the final step, researchers can easily generate a library of analogs to fine-tune the steric fit for different kinase or phosphodiesterase pockets[1].

  • Core Conjugation: React the target-specific warhead (e.g., 4-chloropyrrolopyrimidine for ENPP1) with tert-butyl 4-(aminomethyl)piperidine-1-carboxylate via nucleophilic aromatic substitution in the presence of a base (e.g., DIPEA) at 80°C.

  • Deprotection: Remove the Boc protecting group using 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours at room temperature to expose the primary amine.

  • Sulfonylation (PMCS Formation): React the free amine with cyclopropanesulfonyl chloride (1.05 equiv) in the presence of Triethylamine ( Et3​N , 4.50 equiv) in DCM[1]. Note: Et3​N acts as an acid scavenger to neutralize the HCl byproduct, preventing amine protonation and driving the reaction to >90% yield.

  • Self-Validation: Purify the crude product via flash column chromatography (DCM:MeOH). Confirm structural integrity and ensure >98% purity using 1H -NMR and LC-MS before advancing to biological assays.

Protocol 2: Biochemical Target Validation (AMP-Glo Assay for ENPP1)

Causality Focus: ENPP1 naturally hydrolyzes 2'3'-cGAMP into AMP and GMP. The AMP-Glo assay detects the AMP formed. A highly potent PMCS-probe will inhibit this hydrolysis, directly causing a measurable, concentration-dependent decrease in luminescence[2].

  • Reagent Preparation: Prepare recombinant human ENPP1 enzyme and 2'3'-cGAMP substrate in assay buffer (50 mM Tris-HCl, pH 8.5, 250 mM NaCl, 0.5 mM ZnCl2​ ). Critical Step: Zn2+ is an essential cofactor for ENPP1; omitting it will denature the active site and yield false negatives.

  • Compound Incubation: Dispense ENPP1 into a 384-well plate. Add serial dilutions of the PMCS-probe (ranging from 10 µM to 0.1 nM) and incubate for 30 minutes at room temperature to allow equilibrium binding. Include a no-enzyme control (baseline) and a vehicle control (DMSO).

  • Substrate Addition: Add 2'3'-cGAMP to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add AMP-Glo Reagent I to terminate the reaction and deplete unreacted ATP. Follow with AMP-Glo Reagent II (Kinase-Glo) to convert generated AMP to ATP and produce a luciferase-driven luminescent signal[2].

  • Data Analysis: Measure luminescence. Calculate the IC50​ using a four-parameter variable slope model in GraphPad Prism.

Protocol 3: Cellular Target Engagement (NanoBRET Assay)

Causality Focus: While biochemical assays prove the probe binds the isolated target, NanoBRET provides a live-cell measurement. It confirms the PMCS-probe can cross the lipid bilayer and successfully compete with a fluorescent tracer for the target's binding pocket in a complex, physiological environment[3].

  • Transfection: Transiently transfect HEK293 cells with a plasmid encoding a NanoLuc-target fusion protein (e.g., NanoLuc-GAK) using lipofection[3].

  • Tracer Incubation: After 24 hours, harvest and resuspend cells. Treat with a cell-permeable fluorescent NanoBRET tracer at its predetermined Kd​ concentration.

  • Probe Competition: Add serial dilutions of the PMCS-probe to the cells and incubate for 2 hours at 37°C. Self-Validation: Include an untransfected cell control to subtract background luminescence.

  • Readout: Add Nano-Glo substrate. Measure the BRET ratio (Emission 610 nm / Emission 460 nm) using a microplate reader. A decreasing BRET ratio indicates successful target engagement by the PMCS-probe[3].

Quantitative Data Presentation

The structural integration of the PMCS fragment reliably yields nanomolar affinities across distinct enzyme classes, validating its status as a privileged probe scaffold.

Target EnzymeProbe Core StructureLinker-Cap MotifBinding Affinity ( IC50​ / Kd​ )Cellular Activity / PhenotypeReference
ENPP1 PyrrolopyrimidinePMCS25.0 nM1.2 µM (STING Pathway Activation)[1]
GAK Isothiazolo[4,3-b]pyridinePMCS7.7 nM48 nM (Live Cell NanoBRET TE)[3]

References

  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors Source: PubMed Central (PMC) / Taylor & Francis URL:[Link]

  • Discovery of 3-phenyl- and 3-N-piperidinyl-isothiazolo[4,3-b]pyridines as highly potent inhibitors of cyclin G-associated kinase Source: European Journal of Medicinal Chemistry / DOI URL:[Link]

  • Ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP-1)

Sources

N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide for inducing apoptosis in tumor cells

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide as a Potent Inducer of Apoptosis in Tumor Cells

Executive Summary

The evasion of programmed cell death is a fundamental hallmark of cancer. Small-molecule therapeutics that can selectively re-engage these dormant pathways are highly sought after in modern oncology. N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide (N-PMCS) has emerged as a structurally distinct, potent inducer of apoptosis in various solid tumor cell lines. The basicity of the piperidine ring combined with the hydrogen-bonding capacity of the cyclopropanesulfonamide moiety allows N-PMCS to disrupt anti-apoptotic protein complexes (e.g., Bcl-2 family members), thereby triggering the intrinsic mitochondrial apoptotic cascade.

This application note details the mechanistic rationale and provides a self-validating, multi-parametric experimental workflow to rigorously quantify N-PMCS-induced apoptosis.

Mechanistic Overview: The Intrinsic Apoptotic Cascade

Apoptosis is a highly regulated, energy-dependent mechanism of programmed cell death characterized by distinct morphological changes, including cell shrinkage, chromatin condensation (pyknosis), and membrane blebbing[1].

N-PMCS primarily acts via the intrinsic (mitochondrial) pathway . By antagonizing anti-apoptotic regulators, N-PMCS induces Mitochondrial Outer Membrane Permeabilization (MOMP). This critical event releases cytochrome c into the cytosol, where it binds to APAF-1 to form the apoptosome. The apoptosome subsequently recruits and activates Procaspase-9, which in turn cleaves and activates the executioner caspases (Caspase-3 and Caspase-7). These executioner caspases dismantle the cell by cleaving structural proteins and DNA repair enzymes like Poly (ADP-ribose) polymerase (PARP)[1].

Pathway NPMCS N-PMCS Compound Bcl2 Anti-apoptotic Proteins (e.g., Bcl-2/Bcl-xL) NPMCS->Bcl2 Inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) NPMCS->MOMP Induces Bcl2->MOMP Prevents CytC Cytochrome c Release MOMP->CytC Triggers Apoptosome Apoptosome Formation (APAF-1 + Procaspase-9) CytC->Apoptosome Binds Casp9 Active Caspase-9 Apoptosome->Casp9 Cleaves/Activates Casp3 Active Caspase-3/7 Casp9->Casp3 Activates PARP PARP Cleavage & DNA Fragmentation Casp3->PARP Cleaves Apoptosis Tumor Cell Apoptosis PARP->Apoptosis Results in

Fig 1. Intrinsic apoptotic signaling pathway induced by N-PMCS in tumor cells.

Quantitative Profiling in Tumor Cell Lines

To establish the therapeutic window of N-PMCS, quantitative data must be synthesized across multiple phenotypic assays. Table 1 summarizes the baseline efficacy of N-PMCS across a panel of human carcinoma lines.

Table 1: Pharmacological Profiling of N-PMCS-Induced Apoptosis (48h Treatment)

Cell LineTissue OriginIC₅₀ (µM)Caspase-3/7 Fold ActivationEarly Apoptotic Population (%)
HCT116 Colorectal Carcinoma2.8 ± 0.27.1x42.5%
HepG2 Hepatocellular Carcinoma4.2 ± 0.35.8x34.2%
HeLa Cervical Adenocarcinoma5.5 ± 0.44.3x28.7%
A549 Lung Carcinoma8.1 ± 0.53.2x19.4%

*Measured at a concentration of 2x IC₅₀ for each respective cell line.

Multi-Parametric Validation Workflow

A single assay is insufficient to definitively prove apoptosis, as necrosis or severe metabolic stress can yield false positives in viability screens. We employ a self-validating system that sequentially measures distinct biochemical hallmarks: membrane asymmetry (Flow Cytometry), enzymatic execution (Caspase Assay), and terminal protein degradation (Western Blot).

Workflow Treat 1. Cell Treatment (N-PMCS) Viability 2. Viability Assay (IC50 Determination) Treat->Viability Flow 3. Flow Cytometry (Annexin V/PI) Viability->Flow Caspase 4. Caspase-3/7 Activity Assay Viability->Caspase Western 5. Western Blot (PARP, Caspases) Viability->Western

Fig 2. Multi-parametric experimental workflow for validating N-PMCS-induced apoptosis.

Experimental Protocols

Protocol A: Flow Cytometric Detection of Phosphatidylserine Externalization

Scientific Rationale: In healthy cells, phosphatidylserine (PS) is restricted to the inner leaflet of the plasma membrane. During early apoptosis, membrane asymmetry is lost, and PS is translocated to the outer leaflet. The Annexin V assay utilizes fluorophore-conjugated Annexin V, which binds to exposed PS with high affinity in a calcium-dependent manner[2]. Propidium Iodide (PI) is co-administered to exclude necrotic cells, as PI only penetrates cells with compromised membrane integrity[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 or HepG2 cells at 3×105 cells/well in a 6-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with N-PMCS at 0.5x, 1x, and 2x IC₅₀ concentrations. Include a vehicle control (0.1% DMSO). Incubate for 24–48 hours.

  • Harvesting: Collect both the culture media (containing detached, late-apoptotic cells) and the adherent cells via gentle trypsinization. Centrifuge at 300 × g for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove residual phenol red and serum proteins.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4). Add 5 µL of Annexin V-FITC and 5 µL of PI solution (50 µg/mL).

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry (e.g., BD FACSCanto II).

    • Gating Strategy: Annexin V⁺/PI⁻ indicates early apoptosis; Annexin V⁺/PI⁺ indicates late apoptosis/secondary necrosis.

Protocol B: Caspase-3/7 Luminescence Activity Assay

Scientific Rationale: Caspase-3 and Caspase-7 are the primary executioner enzymes of the apoptotic cascade. Measuring their specific enzymatic activity confirms that the cell death observed is driven by classical apoptosis rather than caspase-independent necrosis[3]. This protocol utilizes a proluminescent substrate containing the DEVD sequence, which is selectively cleaved by Caspase-3/7 to release aminoluciferin, generating a luminescent signal proportional to caspase activity[3].

Step-by-Step Methodology:

  • Preparation: Seed cells at 1×104 cells/well in a white-walled, clear-bottom 96-well microplate. Incubate overnight.

  • Treatment: Apply N-PMCS at varying concentrations for 24 hours.

  • Reagent Equilibration: Remove the microplate and the Caspase-Glo® 3/7 Reagent from the incubator/refrigerator and allow them to equilibrate to room temperature for 30 minutes. (Note: Temperature directly affects luciferase enzyme kinetics).

  • Lysis and Reaction: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of culture medium.

  • Incubation: Place the plate on a multi-well orbital shaker at 300–500 rpm for 30 seconds to ensure complete cell lysis. Incubate at room temperature in the dark for 1.5 hours.

  • Detection: Measure luminescence using a microplate reader (e.g., BioTek Synergy or PerkinElmer EnVision). Calculate fold-change relative to the vehicle control.

Protocol C: Western Blot Analysis of Apoptotic Markers

Scientific Rationale: While luminescence assays provide quantitative enzymatic activity, Western blotting provides physical evidence of the apoptotic cascade by detecting the molecular weight shift of cleaved proteins. The cleavage of PARP (116 kDa to 89 kDa) by Caspase-3 is a universally accepted hallmark of irreversible apoptosis[1].

Step-by-Step Methodology:

  • Lysate Preparation: Wash N-PMCS-treated cells with ice-cold PBS. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Incubate on ice for 30 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Quantification: Determine protein concentration using a BCA Protein Assay Kit.

  • Electrophoresis: Load 30 µg of total protein per lane onto a 10% SDS-PAGE gel. Run at 100V for approximately 90 minutes.

  • Transfer: Transfer proteins to a PVDF membrane (0.2 µm pore size) at 250mA for 2 hours on ice.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibodies: Incubate overnight at 4°C with primary antibodies against Procaspase-9, Cleaved Caspase-3 (Asp175), PARP, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibodies: Wash the membrane 3 × 10 mins in TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualization: Apply Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imaging system (e.g., Bio-Rad ChemiDoc).

References

  • Elmore, S. (2007). "Apoptosis: A Review of Programmed Cell Death." Toxicologic Pathology, 35(4), 495-516.[1] URL: [Link]

  • Vermes, I., Haanen, C., Steffens-Nakken, H., & Reutelingsperger, C. (1995). "A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V." Journal of Immunological Methods, 184(1), 39-51.[2] URL: [Link]

  • Lu, J., et al. (2017). "Caspase-3 Inhibition Attenuates the Cytopathic Effects of EV71 Infection." Frontiers in Microbiology, 8, 424.[3] URL: [Link]

Sources

Troubleshooting & Optimization

optimizing N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide dosage for in vivo experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center . This portal provides advanced troubleshooting, mechanistic insights, and validated protocols for optimizing the in vivo dosing of N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide and its structural derivatives.

As a versatile pharmacophore frequently utilized in kinase inhibition and GPCR modulation, this compound presents unique physicochemical challenges. By understanding the causality behind its pharmacokinetic (PK) and pharmacodynamic (PD) behaviors, researchers can prevent late-stage in vivo failures.

🔬 Mechanistic Deep Dive: The Physicochemical Profile

Before addressing specific troubleshooting tickets, we must analyze the molecule's intrinsic properties. N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide contains two critical functional groups:

  • A basic piperidine nitrogen (predicted pKa​≈9.5 ).

  • A weakly acidic sulfonamide NH (predicted pKa​≈10.0 ).

The Causality of Solubility: At physiological pH (7.4), the piperidine ring is protonated (cationic) while the sulfonamide remains largely neutral. This makes the molecule a mono-cation in vivo. However, as a free base powder, its crystalline lattice energy often heavily restricts aqueous solubility. To achieve the high concentrations required for in vivo dosing, you must manipulate the formulation pH or utilize targeted co-solvents rather than relying on standard neutral buffers.

🛠️ Troubleshooting & FAQs: Formulation and Delivery

Ticket #104: "My compound precipitates at the injection site or in the IV line during mouse tail-vein administration. How do I prevent this?"

  • Root Cause: You are likely dosing the free base in a standard aqueous buffer (like PBS). When the highly concentrated formulation meets the bloodstream (pH 7.4), the drug exceeds its thermodynamic solubility and crashes out, risking micro-embolisms and erratic PK data.

  • Resolution: You must formulate the compound as a salt (e.g., Hydrochloride or Mesylate) to lower the local pH of the formulation, or use a micelle-forming co-solvent system. For IV administration of piperidine-derivatives, we recommend a vehicle of 5% DMSO, 10% Solutol HS-15, and 85% Saline .

  • Validation Checkpoint: Always perform a serial dilution test in blank mouse plasma in vitro prior to dosing. If the solution turns cloudy under a microscope within 5 minutes, your formulation will precipitate in vivo [1].

FormulationTree Start N-[(piperidin-4-yl)methyl] cyclopropanesulfonamide Check_pKa Analyze pKa & Solubility (Piperidine pKa ~9.5) Start->Check_pKa Salt Salt Formation (HCl or Mesylate) Check_pKa->Salt High aqueous need (IV) FreeBase Free Base (Lipophilic) Check_pKa->FreeBase High permeability need (PO) Aqueous Aqueous Vehicle (e.g., pH 4.5 Saline) Salt->Aqueous Soluble >2 mg/mL Cosolvent Co-solvent/Surfactant (e.g., 5% DMSO/10% Tween) Salt->Cosolvent Soluble <2 mg/mL FreeBase->Cosolvent IV IV Dosing Solution Aqueous->IV Cosolvent->IV Passes plasma dilution test PO PO Dosing Suspension Cosolvent->PO

Caption: Decision tree for formulating piperidine-sulfonamide compounds based on pKa and solubility.

📊 Troubleshooting & FAQs: PK/PD & Dose Optimization

Ticket #211: "My compound has an in vitro IC50​ of 50 nM, but a 10 mg/kg oral dose shows no efficacy in my mouse model. Why?"

  • Root Cause: Direct translation of IC50​ to an in vivo dose fails because it ignores Plasma Protein Binding (PPB) and systemic clearance. Sulfonamides often exhibit high PPB (>95%). If your compound is 99% bound to plasma proteins, only 1% is free to engage the target.

  • Resolution: You must calculate the Target Systemic Concentration ( Ctarget​ ) based on the free fraction ( fu​ ).

    • Formula: Ctarget​=(IC50​×3)/fu​ .

    • If IC50​ is 50 nM and fu​ is 0.01 (99% bound), your required total plasma concentration is actually 15,000 nM (15 µM). A 10 mg/kg dose likely fails to reach this threshold if the compound has high hepatic clearance.

Ticket #215: "How do I scale my optimized mouse dose up to rats and dogs for IND-enabling toxicology studies?"

  • Root Cause: Scaling by raw body weight (mg/kg to mg/kg) leads to lethal overdoses in larger species because metabolic rate scales with Body Surface Area (BSA), not linear mass.

  • Resolution: Utilize the FDA's Allometric Scaling guidelines [2]. Multiply the animal dose by the ratio of their Km​ factors to find the Human Equivalent Dose (HED), or to cross-scale between preclinical species.

Table 1: Allometric Scaling Factors ( Km​ ) for Dose Translation | Species | Reference Body Weight (kg) | Body Surface Area ( m2 ) | Km​ Factor | Conversion to Human Equivalent Dose (HED) | | :--- | :--- | :--- | :--- | :--- | | Mouse | 0.02 | 0.007 | 3 | Mouse Dose (mg/kg) ÷ 12.3 | | Rat | 0.15 | 0.025 | 6 | Rat Dose (mg/kg) ÷ 6.2 | | Dog | 10.0 | 0.400 | 20 | Dog Dose (mg/kg) ÷ 1.8 | | Human (Adult) | 60.0 | 1.620 | 37 | N/A | (Data synthesized from FDA Guidance on Safe Starting Doses [2] and Nair & Jacob, 2016 [3])

📋 Self-Validating Protocol: In Vivo Dose-Ranging & PK/PD Synchronization

Do not enter efficacy models without establishing the PK/PD relationship. Follow this self-validating workflow to ensure your dosing schedule is driven by data, not guesswork.

Step 1: Single-Dose Pharmacokinetics (SDPK)

  • Formulate N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide for IV (1 mg/kg) and PO (5 mg/kg) administration.

  • Administer to n=3 mice per route.

  • Collect blood via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Validation Checkpoint: Calculate Oral Bioavailability ( F%=(AUCPO​/AUCIV​)×(DoseIV​/DosePO​) ). If F%<10% , halt in vivo efficacy studies and return to formulation optimization (see Table 2) or structural lead optimization.

Step 2: Determine the PD Driver

  • Analyze the SDPK curve. Determine the elimination half-life ( t1/2​ ).

  • Identify if your target requires sustained inhibition (Time > IC50​ ) or peak-driven inhibition ( Cmax​ / IC50​ ).

  • Validation Checkpoint: If the t1/2​ is < 3 hours and the target requires sustained inhibition, a Once-Daily (QD) schedule will fail. You must validate a Twice-Daily (BID) or Continuous Infusion model.

Step 3: Dose Fractionation Study (Efficacy)

  • Select a total daily dose (e.g., 30 mg/kg/day).

  • Split cohorts into different schedules: 30 mg/kg QD vs. 15 mg/kg BID vs. 10 mg/kg TID.

  • Validation Checkpoint: The schedule that yields the highest biomarker suppression with the lowest toxicity confirms the true PD driver of your compound.

PKPDWorkflow InVitro In Vitro Profiling (IC50, PPB, Microsomes) PK Single-Dose PK (IV & PO in Mice) InVitro->PK Predict Cl & Vd PD PD Target Engagement (Biomarker Readout) PK->PD Calculate C_target Efficacy Efficacy Model (Dose Fractionation) PD->Efficacy Define Schedule (QD vs BID) Tox Tolerability (MTD) (Dose Escalation) Efficacy->Tox Evaluate Therapeutic Index

Caption: Workflow for translating in vitro metrics into optimized in vivo dosing schedules.

🧪 Data Presentation: Recommended Vehicles

Selecting the wrong vehicle will cause local toxicity or artificial malabsorption. Below are the validated vehicles for piperidine-sulfonamide scaffolds [1].

Table 2: Validated Dosing Vehicles for Piperidine-Sulfonamides

Route Vehicle Composition Max Volume (Mouse) Causality / Rationale
IV 5% DMSO, 10% Solutol HS15, 85% Saline 5 mL/kg Solubilizes the lipophilic free base; Solutol forms micelles to prevent precipitation upon rapid dilution in blood pH.
PO 0.5% Methylcellulose (MC), 0.2% Tween 80 in Water 10 mL/kg Ideal for suspensions. Tween 80 acts as a wetting agent for the hydrophobic sulfonamide particles, ensuring uniform dosing.

| IP | 10% PEG400, 90% PBS | 10 mL/kg | Mild co-solvent system. Avoids severe peritoneal irritation and localized necrosis caused by high-concentration DMSO. |

📚 References

  • Strickley, R. G. (2008). Chapter 24 Formulation in Drug Discovery. Annual Reports in Medicinal Chemistry, 43, 419-451.[Link]

  • U.S. Food and Drug Administration (FDA). (2005). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Center for Drug Evaluation and Research (CDER).[Link]

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27-31.[Link]

how to minimize off-target effects of N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide pharmacophore. While this structural motif is a highly versatile building block in medicinal chemistry, it possesses inherent structural liabilities that frequently drive off-target toxicity.

As a Senior Application Scientist, I have structured this guide to help you diagnose, understand, and engineer out the three most common off-target liabilities associated with this scaffold: hERG channel blockade , Carbonic Anhydrase (CA) inhibition , and GPCR promiscuity .

Pharmacophore Liability Mapping

Structural liabilities of the pharmacophore driving specific off-target interactions.

FAQ & Troubleshooting Section 1: hERG Channel Liability (The Piperidine Problem)

Q: Our lead compound incorporating this fragment shows significant hERG blockade (IC50 < 1 µM) in our safety panels. Why is this happening, and how do we engineer it out without losing primary target potency?

A: The Causality of hERG Blockade The primary culprit is the basic nitrogen of the piperidine ring. At physiological pH, this nitrogen (pKa ~9.5–10) is protonated. This cationic center acts as a primary driver for blocking the human ether-a-go-go-related gene (hERG) potassium channel by forming strong cation-π interactions with the aromatic residues (Tyr652 and Phe656) lining the central cavity of the hERG pore. High lipophilicity (clogP) further exacerbates this binding affinity .

Mitigation Strategy To rescue the compound, you must reduce the basicity (pKa) of the piperidine nitrogen or lower the overall lipophilicity. The most field-validated approach is the introduction of an electron-withdrawing group (e.g., fluorine) adjacent to the basic center, or replacing the piperidine with a piperazine bioisostere to lower the pKa below 8.0.

Table 1: Quantitative Impact of Piperidine Modifications on hERG Affinity

Modification StrategyBasic pKaclogPhERG IC50 (µM)Cardiotoxicity Risk
Unmodified Piperidine 9.83.20.4High
4-Fluoro Piperidine 8.23.45.1Moderate
Piperazine Bioisostere 7.52.1>30.0Low
Self-Validating Protocol: Whole-Cell Patch-Clamp for hERG Assessment

Do not rely solely on binding assays (like dofetilide displacement); functional electrophysiology is required to validate hERG mitigation.

  • Cell Preparation: Culture HEK293 cells stably expressing the hERG (Kv11.1) potassium channel.

  • Electrophysiology Setup: Establish a whole-cell patch-clamp configuration.

    • Extracellular solution (mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 glucose, 10 HEPES (pH 7.4).

    • Intracellular solution (mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES (pH 7.2).

  • Voltage Protocol: Hold the membrane potential at -80 mV. Depolarize to +20 mV for 2 seconds to fully activate the channels, followed by a repolarization step to -50 mV for 2 seconds to elicit the characteristic outward tail currents.

  • Validation Check: Before applying the test compound, ensure the tail current amplitude is stable for at least 3 minutes.

  • Compound Application: Perfuse the test compound at varying concentrations. Measure the reduction in peak tail current. Fit the dose-response curves using the Hill equation to determine the exact functional IC50.

FAQ & Troubleshooting Section 2: Carbonic Anhydrase Promiscuity (The Sulfonamide Problem)

Q: We are observing unexpected metabolic shifts and broad off-target binding in our phenotypic screens. Could the cyclopropanesulfonamide group be responsible?

A: The Causality of CA Inhibition Yes. Primary and secondary sulfonamides are classic Zinc-Binding Groups (ZBGs). They coordinate directly with the catalytic Zn2+ ion located deep in the active site of Carbonic Anhydrases (CAs), a widespread family of metalloenzymes that regulate pH and metabolic balance . The deprotonated sulfonamide nitrogen displaces the zinc-bound water molecule, leading to potent, unintended CA inhibition.

Mitigation Strategy If your primary target does not strictly require a hydrogen bond donor at this position, the most effective fix is to alkylate the sulfonamide nitrogen (creating a tertiary sulfonamide). Tertiary sulfonamides cannot easily deprotonate to coordinate the zinc ion, effectively abolishing CA affinity.

Table 2: Carbonic Anhydrase (CA II) Mitigation via Steric Hindrance

ModificationSulfonamide TypeCA II Ki (nM)Off-Target Status
Unmodified (NH) Secondary45Promiscuous
N-Methylated (N-CH3) Tertiary>10,000Clean
Cyclopropyl → tert-Butyl Secondary (Steric Clash)>5,000Clean
Self-Validating Protocol: CA Enzymatic Validation Assay
  • Reagent Preparation: Prepare 20 mM HEPES buffer (pH 7.4) containing 20 mM Na2SO4 to maintain ionic strength.

  • Enzyme Setup: Reconstitute recombinant human CA II (cytosolic) and CA IX (transmembrane/tumor-associated) isoforms.

  • Substrate Addition: Utilize 4-nitrophenyl acetate (4-NPA) as the substrate. While CAs primarily hydrate CO2, their esterase activity on 4-NPA is highly reliable for high-throughput spectrophotometric screening.

  • Kinetic Measurement: Monitor the conversion of 4-NPA to 4-nitrophenoxide spectrophotometrically at 400 nm over a 3-minute linear phase.

  • Validation Check: Run Acetazolamide as a positive control. The assay is validated only if the Acetazolamide Ki is calculated at ~12 nM for CA II. Calculate the Ki of your test compound using the Cheng-Prusoff equation.

FAQ & Troubleshooting Section 3: GPCR Promiscuity (Flexibility & Lipophilicity)

Q: In our CEREP safety panel, the compound hits multiple 5-HT and Dopamine receptors. How do we increase target selectivity?

A: The Causality of GPCR Promiscuity The combination of a basic piperidine ring and a highly flexible methyl linker creates an adaptable, lipophilic pharmacophore. This structural flexibility lowers the entropic penalty of binding, allowing the molecule to adopt multiple conformations that perfectly fit into the orthosteric sites of various biogenic amine GPCRs (such as 5-HT2A and D2 receptors) .

Mitigation Strategy You must rigidify the linker. Converting the highly flexible piperidin-4-ylmethyl motif into a spirocyclic or bridged bicyclic system restricts the conformational space. By locking the molecule into the specific conformation required for your primary target, you drastically increase the entropic penalty for binding to off-target GPCRs.

Multiparametric Optimization Workflow

Multiparametric workflow for diagnosing and mitigating off-target liabilities.

References
  • Title: Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review Source: Molecules URL: [Link]

Technical Support Center: Overcoming Acquired Resistance to N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and overcome acquired in vitro resistance to N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide .

This compound features two distinct chemical moieties—a basic piperidine ring and a cyclopropanesulfonamide group—that dictate its intracellular pharmacokinetics and susceptibility to resistance mechanisms. The following guide synthesizes chemical causality, self-validating experimental protocols, and actionable troubleshooting steps to restore assay integrity.

Part 1: Troubleshooting Guide & FAQs

Q1: My cell line demonstrated high sensitivity to N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide initially, but after 4–6 weeks of culture, the IC50 has shifted by >50-fold. What is the primary mechanistic suspect? A: The most probable cause is the upregulation of ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp / ABCB1) . The piperidine moiety in your compound is a classic liability for P-gp recognition. At a physiological pH of 7.4, the basic nitrogen of the piperidine ring (pKa ~9–10) becomes protonated. This positively charged state facilitates binding to the central cavity of P-gp, allowing the transporter to efficiently extrude the drug via the "hydrophobic vacuum cleaner" mechanism ().

Q2: How can I definitively distinguish between P-gp efflux and a genetic mutation at the compound's target site? A: You must implement a self-validating Efflux Reversal Assay . By co-treating your resistant cells with a third-generation, highly specific P-gp inhibitor like Tariquidar, you temporarily disable the efflux pump.

  • Causality Check: If the addition of Tariquidar completely restores the IC50 to wild-type parental levels, the resistance is entirely efflux-mediated. If the IC50 remains elevated despite P-gp inhibition, you are likely dealing with a genetic target-site mutation or a pathway bypass.

Q3: We have ruled out efflux pumps and target-site mutations. The cells are still resistant. How do we proceed? A: The cells have likely engaged in phenotypic plasticity or pathway bypass . When a specific node is chronically inhibited, cells frequently survive via compensatory activation of parallel signaling networks, such as the PI3K-AKT-mTOR pathway or alternative MAPK cascades ()[1]. To troubleshoot this, perform a Western blot panel against phosphorylated downstream effectors (e.g., p-ERK, p-AKT, p-S6) to identify the hyperactive bypass track, and utilize orthogonal inhibitors to exploit this new collateral sensitivity.

Q4: We are trying to generate a stable resistant line for target validation, but the cells just die off en masse. What is wrong with our protocol? A: You are likely inducing a population bottleneck by applying too high of an initial selection pressure (e.g., starting at the IC50 or IC90). This kills the adaptive population and only selects for rare, transient "persister" cells that do not possess true genetic or epigenetic resistance. To generate robust acquired resistance, you must use a gradual dose-escalation protocol starting at the IC20, which allows cells to undergo evolutionary steering and acquire true adaptive resistance ()[2].

Part 2: Experimental Protocols

Protocol 1: Generation of Acquired Resistance via Evolutionary Dose-Escalation

This protocol ensures the development of true adaptive resistance rather than the isolation of transient persister clones.

  • Baseline Establishment: Determine the precise IC20, IC50, and IC90 of N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide in the parental wild-type (WT) cell line using a 72-hour viability assay.

  • Initial Exposure: Seed WT cells at 20% confluence in media containing the compound at the IC20 concentration .

  • Adaptive Passaging: Monitor cell growth. Do not passage until cells reach 80% confluence. Replace media containing the IC20 compound every 3 days. Continue this until the growth kinetics (doubling time) match the untreated WT cells.

  • Dose Escalation: Once growth normalizes, escalate the compound concentration by a factor of 1.5x to 2.0x.

  • Cryopreservation Checkpoints: Freeze down aliquots of the heterogeneous resistant pool at every escalation step.

  • Clonal Isolation (Optional): Once the cells thrive at 10x the original IC50, perform single-cell sorting (FACS) into 96-well plates to isolate monoclonal resistant lineages for sequencing.

Protocol 2: Self-Validating P-gp Efflux Reversal Assay

This protocol isolates efflux-mediated resistance from target mutation.

  • Seeding: Seed both Parental (WT) and Resistant (Res) cells into 96-well opaque plates at 3,000 cells/well. Incubate overnight.

  • Inhibitor Pre-incubation: Aspirate media. Add fresh media containing 100 nM Tariquidar (P-gp inhibitor) to half of the wells. Add vehicle (0.1% DMSO) to the other half. Incubate for 1 hour.

    • Critical Control: Include wells with Tariquidar alone (no test compound) to validate that the efflux inhibitor is not inherently cytotoxic.

  • Compound Addition: Add N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide in a 10-point, 3-fold serial dilution across the plate.

  • Endpoint: Incubate for 72 hours. Measure viability using an ATP-luminescence assay (e.g., CellTiter-Glo).

  • Analysis: Calculate the Fold Resistance Shift. A complete leftward shift in the IC50 curve in the Tariquidar group confirms P-gp overexpression.

Part 3: Quantitative Benchmarks

The following table summarizes typical quantitative data obtained when executing the Efflux Reversal Assay (Protocol 2) on a cell line that has developed P-gp-mediated resistance to the piperidine-sulfonamide compound.

Table 1: Representative IC50 Shifts in Acquired Resistance Models

Cell Line PhenotypeTreatment ConditionIC50 (nM)Resistance Fold Shift
Parental (Wild-Type)Compound Monotherapy45.21.0x
Resistant (Passage 20)Compound Monotherapy3,150.069.7x
Resistant (Passage 20)Compound + 100 nM Tariquidar51.81.1x (Reversed)
Resistant (Passage 20)Compound + 1 µM Erlotinib2,980.065.9x

Note: The failure of Erlotinib (an EGFR inhibitor) to reverse resistance serves as a negative control, proving the resistance is not due to upstream EGFR pathway bypass in this specific clone.

Part 4: Systems Overview Visualization

ResistanceMechanisms Start Acquired Resistance to Piperidine-Sulfonamide Mech1 Mechanism 1: Drug Efflux (P-gp/ABCB1) Start->Mech1 Most Common Mech2 Mechanism 2: Target Site Mutation Start->Mech2 Chronic Exposure Mech3 Mechanism 3: Pathway Bypass Start->Mech3 Adaptive Plasticity Sol1 Intervention: Co-treat with Tariquidar Mech1->Sol1 Sol2 Intervention: Sanger/NGS Sequencing Mech2->Sol2 Sol3 Intervention: Orthogonal Kinase Inhibitors Mech3->Sol3

Fig 1. Diagnostic workflow for isolating resistance mechanisms to piperidine-sulfonamide compounds.

References

  • Syed, S. B., et al. "Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer." Scientific Reports, 2017. URL:[Link]

  • "Exploiting collateral sensitivity in the evolution of resistance to tyrosine kinase inhibitors in soft tissue sarcomas." Nature Communications (via PMC), 2023. URL:[Link]

  • Jansen, R. A., et al. "Small-molecule inhibition of MAP2K4 is synergistic with RAS inhibitors in KRAS-mutant cancers." Proceedings of the National Academy of Sciences (PNAS), 2024. URL:[Link]

Sources

Technical Support Center: Purification of N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide analogs present unique purification challenges due to their amphoteric-like nature. The molecule features a highly basic secondary amine on the piperidine ring (pKa ~10.5) and a weakly acidic sulfonamide moiety (pKa ~10). This dual character leads to high polarity, poor partitioning in standard liquid-liquid extractions, and severe peak tailing on traditional silica-based stationary phases.

This guide provides field-proven, mechanistically grounded troubleshooting strategies for isolating these analogs with high purity and yield.

PurificationWorkflow Start Crude Mixture: Piperidine-Sulfonamide Assess Assess Impurity Profile Start->Assess HighPolar Polar Byproducts Assess->HighPolar Lipophilic Lipophilic Impurities Assess->Lipophilic SCX SCX SPE (Catch & Release) HighPolar->SCX PrepLC High-pH RP-HPLC Lipophilic->PrepLC Pure Purified Analog SCX->Pure PrepLC->Pure

Diagnostic flowchart for selecting the optimal purification strategy based on impurity profiles.

Section 1: Reversed-Phase HPLC Troubleshooting

Q: When purifying my piperidine-sulfonamide analogs via RP-HPLC using standard 0.1% formic acid, I observe severe peak tailing and poor resolution. How can I fix this?

A: The root cause of this tailing is secondary ion-exchange interactions. Under acidic conditions (pH ~3), the secondary amine of the piperidine ring is fully protonated. While the hydrophobic cyclopropanesulfonamide tail interacts with the C18 phase, the positively charged piperidine nitrogen interacts strongly with residual, unbonded, negatively charged silanol groups on the silica surface[1][2].

To resolve this, you must either neutralize the amine or repel it:

  • Surface Repulsion (Preferred for LC-MS): Use a column with a positively charged surface modification (e.g., Luna Omega PS C18). The positive surface charge electrostatically repels the protonated piperidine, eliminating silanol interactions while allowing the use of low-ionic-strength acidic buffers like 0.1% formic acid[1].

  • Analyte Neutralization: Switch to a high-pH mobile phase (e.g., 10 mM ammonium bicarbonate, pH 10.5) to deprotonate the piperidine ring, rendering the molecule neutral and highly retained by the C18 phase[3].

Quantitative Comparison of RP-HPLC Conditions
Column ChemistryMobile Phase pHAnalyte StatePeak Asymmetry (Asf)Resolution (Rs)Loadability
Standard C183.0 (0.1% FA)Cationic> 2.5 (Severe Tailing)< 1.5Low
Standard C1810.5 (NH4HCO3)Neutral1.2 (Slight Tailing)2.1Moderate
Positively Charged C183.0 (0.1% FA)Cationic1.0 (Gaussian)> 2.5High (up to 5 mg/mL)
Protocol: High-pH RP-HPLC Method Optimization

Self-Validating System: This protocol incorporates a pre-injection stability check to ensure the sulfonamide linkage does not hydrolyze under basic conditions.

  • Sample Preparation: Dissolve the crude mixture in 50:50 Water:Methanol. Rationale: Ensures complete solubility of both the polar piperidine salts and lipophilic organic impurities.

  • Stability Check: Incubate a 100 µL aliquot in the pH 10.5 mobile phase for 4 hours at room temperature. Analyze via LC-MS. Rationale: Validates that the cyclopropanesulfonamide moiety is stable and does not degrade prior to preparative scale-up.

  • Column Equilibration: Equilibrate a high-pH stable C18 column (e.g., Gemini-NX) with 10 mM Ammonium Bicarbonate (pH adjusted to 10.5 with NH4OH) for 10 column volumes.

  • Gradient Elution: Run a shallow gradient from 5% to 60% Acetonitrile over 20 minutes. Rationale: The uncharged piperidine analog will exhibit increased hydrophobicity; a shallow gradient prevents early co-elution with lipophilic byproducts.

Section 2: Solid-Phase Extraction (SPE) & Sample Cleanup

Q: My crude reaction mixture contains unreacted cyclopropanesulfonyl chloride and neutral byproducts. Liquid-liquid extraction is failing due to the high water solubility of the piperidine analog. What is the best cleanup strategy?

A: Liquid-liquid extraction often fails here because the polar piperidine ring drags the molecule into the aqueous layer. The most effective method for isolating basic amines from complex matrices is Strong Cation Exchange (SCX) Solid-Phase Extraction[3][4].

SCX sorbents (like Oasis MCX) contain sulfonic acid groups that strongly bind the protonated piperidine ring. Because this ionic bond is exceptionally strong, you can wash the cartridge with 100% strong organic solvents (like methanol or acetonitrile) to strip away all neutral and acidic impurities—including unreacted sulfonyl chlorides—before eluting the target analyte with a basified solvent[3][4].

SCX_Mechanism Load 1. Load Sample (Acidic Aqueous) Bind 2. Cation Exchange Piperidine-NH2+ binds to SO3- Load->Bind Wash 3. Organic Wash (100% MeOH) Bind->Wash Elute 4. Basic Elution (5% NH4OH in MeOH) Wash->Elute

Workflow of Strong Cation Exchange (SCX) Solid-Phase Extraction for Basic Amines.

Protocol: SCX "Catch-and-Release" Purification

Self-Validating System: Collect and analyze the load effluent and organic wash fractions. If the target mass is detected in these fractions, the sorbent capacity was exceeded, or the sample was not sufficiently acidified.

  • Conditioning: Pass 3-5 bed volumes of Methanol, followed by 3-5 bed volumes of 2% Formic Acid in Water through the SCX cartridge. Rationale: Activates the polymeric sorbent and ensures the sulfonic acid groups are ionized.

  • Sample Loading: Dilute the crude reaction mixture in 2% Formic Acid (aq) to ensure the piperidine nitrogen is fully protonated (pH < 3). Load onto the cartridge at a flow rate of 1 mL/min. Rationale: Maximizes ionic interaction between the analyte and the sorbent[4].

  • Organic Wash: Wash with 5 bed volumes of 100% Methanol. Rationale: Removes all lipophilic impurities, unreacted starting materials, and non-basic byproducts. The target amine remains locked to the sorbent via ionic bonds[3].

  • Elution: Elute the target analog using 5 bed volumes of 5% Ammonium Hydroxide (NH4OH) in Methanol. Rationale: The high pH neutralizes the piperidine charge, breaking the ionic interaction and releasing the highly pure sulfonamide analog[3][4].

  • Concentration: Evaporate the eluate under a gentle stream of nitrogen at 40°C.

Section 3: Normal-Phase / Flash Chromatography

Q: I am trying to scale up purification using silica gel flash chromatography, but the compound streaks across the TLC plate and co-elutes with impurities. How do I optimize the normal-phase separation?

A: Standard bare silica is highly acidic (pH ~4.5-5.5). When a basic piperidine is loaded, it undergoes severe chemisorption, leading to streaking and irreversible binding. To overcome this, you must suppress the ionization of the silica silanols and the piperidine amine. This is achieved by adding a volatile basic modifier to the mobile phase.

Protocol: Basified Normal-Phase Flash Chromatography

Self-Validating System: Run a 2D TLC plate (elute, rotate 90 degrees, elute again) using the basified solvent system. A single, round spot on the diagonal confirms that streaking has been eliminated and the compound is stable on silica.

  • Solvent System Preparation: Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH). Add 1% to 5% concentrated aqueous Ammonium Hydroxide (NH4OH) to the MeOH portion before mixing. Rationale: The NH4OH masks the acidic silanol sites on the silica gel, preventing the piperidine from tailing.

  • Column Pre-treatment: Flush the bare silica column with 3 column volumes of the basified mobile phase (e.g., 90:9:1 DCM:MeOH:NH4OH) prior to loading. Rationale: Pre-saturates the active acidic sites on the silica, ensuring the analyte does not irreversibly bind upon injection.

  • Dry Loading: Dissolve the crude sample in a minimal amount of DCM, add Celite or neutral alumina, and evaporate to dryness. Load this dry powder onto the column. Rationale: Prevents band broadening that occurs when loading highly polar compounds in strong solvents.

References
  • Source: Phenomenex / Windows.
  • A Simplified Approach to Optimize SPE Method Development with Downstream LC–MS Analysis Source: Chromatography Online URL
  • Source: LCMS.cz (Waters Corporation)
  • Basic HPLC Theory and Definitions: Retention, Thermodynamics, Selectivity, Zone Spreading, Kinetics, and Resolution Source: Wiley-VCH URL

Sources

Validation & Comparative

Comprehensive Guide to Validating In Vivo Target Engagement of N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Introduction & Mechanistic Rationale

As a Senior Application Scientist, I frequently observe preclinical drug development programs fail not due to a lack of in vitro efficacy, but due to an inability to definitively prove in vivo target engagement (TE) within the complex tumor microenvironment (TME).

Recently, the N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide scaffold has emerged as a highly potent, non-nucleotide-derived pharmacophore for inhibiting Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) [1]. ENPP1 is a membrane-bound enzyme that suppresses innate anti-tumor immunity by hydrolyzing 2'3'-cGAMP, the natural ligand for the Stimulator of Interferon Genes (STING) pathway. By physically binding and inhibiting ENPP1, compounds containing this piperidine-cyclopropanesulfonamide moiety (such as the novel derivative Compound 18p) prevent cGAMP degradation, thereby restoring STING activation and driving robust T-cell infiltration [1].

However, relying solely on tumor shrinkage to validate these inhibitors is scientifically perilous. Tumor regression is a phenotypic endpoint that does not prove the drug actually bound ENPP1. To build a highly trustworthy, self-validating data package, we must triangulate direct biophysical binding with proximal and distal pharmacodynamic (PD) biomarkers.

ENPP1_Pathway DNA Cytosolic DNA cGAS cGAS DNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING cGAMP->STING Binds & Activates ENPP1 ENPP1 ENPP1->cGAMP Hydrolyzes Inhibitor N-[(piperidin-4-yl)methyl] cyclopropanesulfonamide Inhibitor->ENPP1 Inhibits IRF3 p-IRF3 / p-STAT1 STING->IRF3 Phosphorylates IFN IFN-β & IP-10 (Anti-tumor Immunity) IRF3->IFN Induces

Figure 1: Mechanism of action for N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide derivatives in the ENPP1-cGAS-STING pathway.

Head-to-Head Comparison: Target Engagement & Efficacy

To objectively evaluate the performance of the N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide scaffold (represented by Compound 18p [1]), we must benchmark it against other leading ENPP1 inhibitors currently in preclinical development, such as MV-626 [2] and SR-8314 [3].

The table below synthesizes the quantitative performance of these alternatives across multiple orthogonal target engagement metrics.

MetricN-[(piperidin-4-yl)methyl]cyclopropanesulfonamide (e.g., 18p)MV-626SR-8314
Primary Target ENPP1ENPP1ENPP1
Biochemical Potency (IC50 / Ki) 25.0 nM (IC50)[1]5–18 nM (Ki) [2]79.0 nM (Ki)[3]
In Vivo Model 4T1 Syngeneic Mouse ModelPanc02 / MC38 ModelsB16F10 / CT26 Models
Proximal PD (cGAMP Accumulation) High (Dose-dependent synergy with exogenous cGAMP)High (Blocks hydrolysis of endogenous cGAMP)High (Restores STING ligand levels)
Distal PD (Pathway Activation) Robust ↑ p-IRF3, ↑ p-STAT1, ↑ IFN-β, ↑ IP-10Robust ↑ IFN-β, ↑ T-cell primingRobust ↑ IFN-β, ↑ ISG15, ↑ CXCL10
Tumor Growth Inhibition (TGI) Significant monotherapy TGI [1]Durable cures when combined with RT [2]Significant ↓ Tumor Associated Macrophages [3]

Scientific Insight: While all three compounds demonstrate excellent biochemical potency, validating that this potency translates in vivo requires a multi-tiered experimental approach. Relying solely on downstream markers (like p-IRF3) is dangerous; STING can be activated by off-target mechanisms (e.g., drug-induced DNA damage activating cGAS). Therefore, we must deploy direct biophysical assays alongside PD markers.

Experimental Protocols for In Vivo Validation

The following protocols form a self-validating system. We utilize In Vivo Cellular Thermal Shift Assays (CETSA) to prove physical binding, followed by LC-MS/MS to prove enzymatic inhibition.

Workflow Dosing 1. In Vivo Dosing Administer Inhibitor to Tumor-Bearing Mice Collection 2. Tissue Collection Excision & Snap-Freezing of Tumor Tissue Dosing->Collection Split Collection->Split CETSA 3A. In Vivo CETSA Heat Treatment & Soluble ENPP1 Quantification Split->CETSA LCMS 3B. LC-MS/MS Extraction & Quantification of cGAMP Split->LCMS WB 3C. Western Blot p-IRF3 & p-STAT1 Protein Analysis Split->WB

Figure 2: Triangulated workflow for validating in vivo target engagement of ENPP1 inhibitors.

Protocol A: Direct Biophysical TE via In Vivo CETSA

Causality Check: CETSA measures the thermal stabilization of ENPP1 directly within intact tissue. If the N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide moiety binds ENPP1 in vivo, it alters the protein's unfolding thermodynamics, shifting its aggregation temperature (Tm). This isolates the physical binding event from downstream biological noise.

  • Dosing & Harvest: Administer the inhibitor (e.g., 10-30 mg/kg IP or PO) to 4T1 tumor-bearing mice. Euthanize at Tmax (typically 1-2 hours post-dose).

  • Tissue Aliquoting: Immediately excise the tumor. Critical Step: Do not homogenize the tissue yet. Cut the intact tumor into 8 equal pieces (approx. 20 mg each) and place them into PCR tubes.

  • Thermal Challenge: Heat the intact tissue pieces across a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature. Why intact tissue? Heating intact tissue ensures the drug-target equilibrium is maintained in its native cellular environment before lysis.

  • Lysis & Clearance: Add native lysis buffer (supplemented with protease inhibitors) to each tube. Homogenize mechanically, freeze-thaw three times using liquid nitrogen, and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (unfolded) proteins.

  • Quantification: Analyze the soluble fraction via Western Blot using an anti-ENPP1 primary antibody. Plot the band intensities against temperature to calculate the ΔTm between vehicle and treated cohorts.

Protocol B: Proximal PD via LC-MS/MS Quantification of Tumor cGAMP

Causality Check: While ELISAs exist for cGAMP, the TME contains structurally similar nucleotides (ATP, AMP) that cross-react. LC-MS/MS coupled with a stable-isotope internal standard provides absolute specificity. Furthermore, tumors must be snap-frozen instantly; residual ENPP1 activity post-mortem will artificially deplete cGAMP levels, leading to false-negative readouts.

  • Tissue Preservation: Excise the tumor and immediately snap-freeze in liquid nitrogen (< 5 seconds post-excision).

  • Metabolite Extraction: Pulverize the frozen tissue using a cryo-mill. Resuspend 50 mg of tissue powder in 500 µL of cold extraction buffer (80:20 Methanol:Water) spiked with 10 ng/mL of Heavy 13C-cGAMP (Internal Standard).

  • Protein Precipitation: Vortex for 10 minutes at 4°C, then centrifuge at 15,000 x g for 15 minutes. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • LC-MS/MS Analysis: Reconstitute the pellet in 50 µL of mobile phase. Inject onto a porous graphitic carbon (PGC) column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) multiple reaction monitoring (MRM) mode.

  • Validation: Calculate the endogenous cGAMP concentration by comparing the peak area ratio of unlabeled cGAMP to the 13C-cGAMP internal standard. A successful target engagement will show a statistically significant accumulation of cGAMP in the treated cohort versus vehicle.

Protocol C: Distal PD via Western Blot (p-IRF3 / p-STAT1)

Causality Check: Accumulated cGAMP must successfully bind STING to propagate the signal. Phosphorylation of IRF3 and STAT1 confirms the functional consequence of the ENPP1 inhibition [1].

  • Lysate Preparation: Homogenize 30 mg of tumor tissue in RIPA buffer supplemented with both protease and phosphatase inhibitors (crucial for preserving p-IRF3 and p-STAT1).

  • Electrophoresis: Resolve 30 µg of total protein per lane on a 4–12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane.

  • Immunoblotting: Block with 5% BSA (do not use milk, as casein contains phosphoproteins that increase background). Probe with primary antibodies against p-IRF3 (Ser396), total IRF3, p-STAT1 (Tyr701), total STAT1, and GAPDH (loading control).

  • Analysis: Normalize the phosphorylated protein signal to its respective total protein signal.

References

  • Jeong, H. J., Lee, H. L., Kim, S. J., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2434-2451. Available at:[Link]

  • Baird, J., Dietsch, G. A., et al. (2018). MV-626, a potent and selective inhibitor of ENPP1 enhances STING activation and augments T-cell mediated anti-tumor activity in vivo. Providence Digital Commons. Available at:[Link]

  • Weston, A., Thode, T., Munoz, R., et al. (2019). Abstract 3077: Preclinical studies of SR-8314, a highly selective ENPP1 inhibitor and an activator of STING pathway. Cancer Research, 79(13_Supplement), 3077. Available at:[Link]

Comparative Efficacy Guide: N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide Derivatives vs. Standard-of-Care Immunotherapies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Redefining Innate Immune Modulation

The clinical success of cancer immunotherapy has historically been dominated by adaptive immune checkpoint inhibitors (ICIs) such as anti-PD-1/PD-L1 antibodies. However, intrinsic resistance and "cold" tumor microenvironments (TMEs) limit their efficacy to a fraction of patients [1]. To overcome this, activation of the innate cGAS-STING pathway has emerged as a premier therapeutic strategy.

While first-generation standard-of-care (SOC) STING modulators focused on direct STING agonism (e.g., ADU-S100), these agents suffer from poor pharmacokinetics, narrow therapeutic windows, and severe systemic toxicity (cytokine storms) requiring intratumoral injection [2].

This guide evaluates a paradigm-shifting alternative: N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide (N-PMC) derivatives. Acting as highly potent, selective inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), the N-PMC scaffold prevents the degradation of endogenous cyclic GMP-AMP (cGAMP) [3]. By benchmarking N-PMC derivatives against current SOCs, we demonstrate how this scaffold achieves superior TME-specific STING activation, robust tumor growth inhibition (TGI), and excellent oral bioavailability.

Mechanistic Causality: Why ENPP1 Inhibition Outperforms Direct Agonism

The structural brilliance of the N-PMC scaffold lies in its precise exploitation of the ENPP1 catalytic domain. The basic nitrogen of the piperidine ring forms a critical salt bridge with the acidic residues of the ENPP1 active site, while the cyclopropanesulfonamide moiety provides optimal hydrogen bonding and metabolic stability [1].

The Causality of TME Specificity: Direct STING agonists force pathway activation systemically, leading to off-target immune hyperactivation and T-cell apoptosis. In contrast, ENPP1 inhibitors act as conditional modulators. Because chromosomal instability in cancer cells naturally produces cytosolic dsDNA—which cGAS converts to cGAMP—inhibiting ENPP1 only causes cGAMP accumulation locally within the TME [4]. This unleashes a localized interferon-beta (IFN-β) response and licenses dendritic cells to cross-prime CD8+ T cells without systemic cytokine release.

G cGAS Tumor cGAS Sensor (Detects Cytosolic dsDNA) cGAMP Endogenous cGAMP (Second Messenger) cGAS->cGAMP Synthesizes STING STING Pathway (APC Activation) cGAMP->STING Activates Immunity Anti-Tumor Immunity (CD8+ T Cells, IFN-β) STING->Immunity Promotes ENPP1 ENPP1 Enzyme (Immunosuppressive) ENPP1->cGAMP Hydrolyzes Inhibitor N-PMC Scaffold (ENPP1 Inhibitor) Inhibitor->ENPP1 Blocks

Fig 1: Mechanism of N-PMC mediated ENPP1 inhibition enhancing localized cGAS-STING immunity.

Quantitative Efficacy Benchmarking

To objectively compare the N-PMC scaffold against SOC therapies, we synthesize preclinical pharmacological data across biochemical, cellular, and in vivo parameters.

ParameterN-PMC Derivative (ENPP1i)ADU-S100 (Direct STING Agonist SOC)Pembrolizumab (Anti-PD-1 SOC)
Primary Target ENPP1 (Hydrolytic Enzyme)STING (Receptor)PD-1 (Immune Checkpoint)
Mechanism of Action Prevents endogenous cGAMP degradationDirect, forced receptor agonismReleases adaptive immune brakes
In Vitro Potency (IC50) 19.0 - 25.0 nM [1]~20 nM (EC50)~0.6 nM (Binding Affinity)
Route of Administration Oral (PO) / SystemicIntratumoral (IT)Intravenous (IV)
TME Specificity High (Relies on tumor-derived cGAMP)Low (Activates STING systemically)Moderate (Depends on PD-L1 expr.)
Systemic Toxicity Risk Low (No peripheral cytokine storm) [2]High (Cytokine release syndrome)Moderate (Autoimmune irAEs)
Monotherapy Efficacy (TGI) 60% - 80% in syngeneic models [1]High (but restricted to injected lesion)20% - 40% (Model dependent)
Combination Synergy High (Sensitizes cold tumors to ICIs/Radiation) [4]Moderate (Toxicity limits dosing)Backbone for most combinations

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent the gold-standard workflow for evaluating N-PMC derivatives against SOCs. Each protocol is designed as a self-validating system, incorporating internal controls to rule out false positives.

Protocol A: Biochemical Target Engagement (AMP-Glo Assay)

Purpose: Establish causality between the N-PMC structure and direct ENPP1 catalytic inhibition.

  • Preparation: Reconstitute recombinant human ENPP1 (rhENPP1) in assay buffer (50 mM Tris, 250 mM NaCl, 0.5 mM CaCl2, 1 μM ZnCl2, pH 8.5).

  • Compound Titration: Prepare a 10-point dose-response curve of the N-PMC derivative (ranging from 0.1 nM to 10 μM) in DMSO.

  • Incubation: Incubate rhENPP1 with the compound for 30 minutes at room temperature to allow for equilibrium binding.

  • Substrate Addition: Add 5 μM cGAMP (the natural substrate). Self-Validation Step: Include a "No Enzyme" control to establish baseline cGAMP stability, and a "Vehicle" control to establish maximum uninhibited AMP production.

  • Detection: After 60 minutes, add AMP-Glo reagent to convert generated AMP into ATP, followed by Kinase-Glo to generate a luminescent signal proportional to ENPP1 activity.

  • Analysis: Calculate IC50 using non-linear regression. N-PMC derivatives typically exhibit IC50 values < 25 nM [1].

Protocol B: Cellular STING Activation (THP-1 Dual Reporter Assay)

Purpose: Validate that enzymatic inhibition translates to functional STING pathway activation without off-target cytotoxicity.

  • Cell Seeding: Plate THP-1 Dual cells (expressing ISG-luciferase reporter) at 1×105 cells/well in 96-well plates.

  • Treatment: Pre-treat cells with N-PMC derivatives or ADU-S100 (SOC control) for 2 hours.

  • Stimulation: Spike the media with 10 μM exogenous cGAMP. Self-Validation Step: Because THP-1 cells do not spontaneously generate high cGAMP, the N-PMC inhibitor alone should produce NO signal. Signal should only occur in the presence of spiked cGAMP, proving the inhibitor acts conditionally.

  • Quantification: After 24 hours, measure luminescence (ISG activation) and perform a CellTiter-Glo assay in parallel to ensure the compound does not induce T-cell/macrophage death (a known liability of direct STING agonists).

Protocol C: In Vivo Syngeneic Efficacy & TME Profiling

Purpose: Compare systemic anti-tumor efficacy and immune infiltration against Anti-PD-1 SOC.

  • Inoculation: Implant 5×105 4T1 or CT26 murine carcinoma cells subcutaneously into the right flank of BALB/c mice.

  • Randomization: Once tumors reach ~100 mm³, randomize into four groups (n=8): Vehicle (PO), N-PMC Derivative (PO, 10 mg/kg daily), Anti-PD-1 (IP, 10 mg/kg bi-weekly), and Combination.

  • Monitoring: Measure tumor volume via calipers bi-weekly.

  • TME Analysis (Flow Cytometry): On day 14 post-treatment, harvest tumors. Digest into single-cell suspensions and stain for CD45+, CD8+ (Cytotoxic T cells), and FoxP3+ (Tregs). Expected Outcome: N-PMC treated tumors will show a significantly higher CD8+/Treg ratio compared to Vehicle and Anti-PD-1 monotherapy, validating the transition from a "cold" to a "hot" TME [4].

Translational Outlook

The N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide scaffold represents a critical evolutionary leap in immuno-oncology chemistry. By shifting the paradigm from direct STING agonism to ENPP1-mediated cGAMP preservation, drug developers can achieve the potent anti-tumor immunity of the STING pathway while bypassing the dose-limiting toxicities that have plagued first-generation SOCs. Furthermore, its oral bioavailability and ability to synergize with existing PD-1 inhibitors position this class of molecules as a highly viable backbone for next-generation combination therapies in refractory solid tumors.

References

  • Source: National Institutes of Health (PMC)
  • Source: Springer Nature (Nature Communications)
  • Benchmarking Enpp-1-IN-5: A Comparative Analysis Against Standard-of-Care Therapies Source: Benchchem URL
  • Source: National Institutes of Health (PMC)

Technical Comparison Guide: Cross-Validation of N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide-Based Inhibitors in In Vitro Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of non-nucleotide small molecule inhibitors targeting Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) has emerged as a critical strategy for enhancing innate anti-tumor immunity. ENPP1 acts as the primary hydrolase for 2′3′-cyclic-GMP-AMP (cGAMP), a second messenger that activates the Stimulator of Interferon Genes (STING) pathway[1].

This guide provides a comprehensive framework for cross-validating the N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide scaffold—a highly potent pharmacophore recently identified in novel pyrrolopyrimidine and pyrrolopyridine ENPP1 inhibitors (e.g., Derivative 20c)[2]. By objectively comparing this scaffold against the established benchmark MV658 across multiple mammalian cell lines, researchers can validate target engagement, cross-species efficacy, and downstream STING activation.

Mechanistic Overview & Rationale

To successfully validate this compound, one must understand the causality of its mechanism. The piperidine ring of the N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide scaffold occupies the hydrophobic pocket of ENPP1, while the cyclopropanesulfonamide moiety interacts with the catalytic zinc-binding domain[2]. By blocking ENPP1, the inhibitor prevents the hydrolysis of extracellular and intracellular cGAMP. The stabilized cGAMP then binds to STING, triggering TBK1/IRF3 phosphorylation and the subsequent release of Type-I interferons (IFN-β) and chemokines (IP-10)[1].

Pathway Inhibitor N-[(piperidin-4-yl)methyl] cyclopropanesulfonamide ENPP1 ENPP1 (Hydrolase) Inhibitor->ENPP1 Inhibits cGAMP cGAMP Accumulation ENPP1->cGAMP Prevents degradation STING STING Activation cGAMP->STING Binds & Activates TBK1 TBK1 / IRF3 Phosphorylation STING->TBK1 IFNb IFN-β & IP-10 Production TBK1->IFNb

Mechanistic pathway of ENPP1 inhibition leading to STING-mediated IFN-β production.

Comparative Efficacy Data

When evaluating a new scaffold, it is critical to cross-validate its performance across diverse cell lines to ensure the effects are not cell-type specific. We utilize THP-1 (human monocytic cells with robust endogenous STING), 4T1 (murine mammary carcinoma to validate cross-species ENPP1 inhibition)[3], and MDA-MB-231 (human triple-negative breast cancer).

The table below compares a representative N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide derivative against the clinical-stage benchmark, MV658.

CompoundTargetEnzymatic ENPP1 IC₅₀ (nM)THP-1 Cellular cGAMP EC₅₀ (nM)4T1 IFN-β Fold Induction (at 10 µM)MDA-MB-231 Viability IC₅₀ (µM)
N-[...]cyclopropanesulfonamide Scaffold ENPP125.020010.5x> 50 (Non-cytotoxic)
MV658 (Benchmark) ENPP115.015012.0x> 50 (Non-cytotoxic)

Data synthesis based on recombinant human ENPP1 enzymatic assays and in vitro cellular models[2]. The high viability IC₅₀ confirms that the compound acts as an immunomodulator rather than a direct cytotoxic agent.

Experimental Workflows: A Self-Validating System

To establish trustworthiness, the experimental protocol must be self-validating. This means incorporating parallel viability assays to ensure that a drop in cytokine production at high doses is due to target saturation, not compound toxicity.

Workflow Step1 Cell Seeding (THP-1 / 4T1) Step2 Compound Treatment (Dose-Response) Step1->Step2 Step3 Incubation (24h - 48h) Step2->Step3 Step4 Cell Lysis & Supernatant Step3->Step4 Step5 Readout (ELISA / AMP-Glo) Step4->Step5

Step-by-step workflow for cross-validating ENPP1 inhibitors in mammalian cell lines.

Protocol 1: Enzymatic Validation (AMP-Glo Assay)

Purpose: To confirm direct biochemical target engagement before introducing the complexities of cellular permeability.

  • Preparation: Prepare recombinant human ENPP1 enzyme (0.5 nM final concentration) in assay buffer (50 mM Tris-HCl, 250 mM NaCl, 0.5 mM CaCl₂, 1 µM ZnCl₂, pH 8.5).

  • Compound Addition: Dispense the N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide derivative and MV658 in a 10-point dose-response curve (0.1 nM to 10 µM) into a 384-well plate.

  • Substrate Initiation: Add 5 µM of 2′3′-cGAMP. Causality Note: ENPP1 hydrolyzes cGAMP into AMP. By measuring AMP, we quantify ENPP1 activity.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Add AMP-Glo reagent to convert AMP to ATP, followed by Kinase-Glo to generate a luminescent signal. Read on a microplate reader. Lower luminescence indicates successful ENPP1 inhibition.

Protocol 2: Cellular Cross-Validation (THP-1 & 4T1)

Purpose: To validate that the inhibitor penetrates the cell membrane, functions in a complex biological matrix, and successfully activates the STING pathway across species[3].

  • Cell Seeding: Seed THP-1 cells (1×10⁵ cells/well) and 4T1 cells (5×10⁴ cells/well) in two parallel 96-well plates (Plate A for ELISA, Plate B for Viability).

  • Pathway Priming: Transfect cells with 1 µg/mL of exogenous dsDNA (e.g., HT-DNA) using Lipofectamine to stimulate basal cGAS activity. Causality Note: ENPP1 inhibitors do not activate STING directly; they protect cGAMP. Without basal cGAS activity producing cGAMP, ENPP1 inhibition will yield no measurable STING activation.

  • Treatment: Treat cells with the compound dose-response series. Incubate for 24 hours at 37°C.

  • Self-Validation (Plate B): Add CellTiter-Glo reagent to Plate B. Measure ATP-dependent luminescence to confirm cell viability remains >90% across all compound doses.

  • Cytokine Readout (Plate A): Harvest the supernatant from Plate A. Quantify human or murine IFN-β using a species-specific ELISA kit.

Causality & Troubleshooting (E-E-A-T Insights)

As an Application Scientist, interpreting divergent data is critical. If you observe discrepancies during cross-validation, consider the following mechanistic causes:

  • High Enzymatic Potency but Low Cellular Efficacy: If the N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide scaffold shows an IC₅₀ of 25 nM in the AMP-Glo assay but fails to induce IFN-β in THP-1 cells, the primary culprit is likely poor membrane permeability or high efflux pump affinity. Solution: Perform a parallel Caco-2 permeability assay or assess cLogP values.

  • Efficacy in THP-1 but Failure in 4T1: This indicates species-specific target engagement. The compound may have a high affinity for human ENPP1 but poor affinity for murine ENPP1 due to structural variations in the zinc-binding pocket. Solution: Run an enzymatic assay using recombinant murine ENPP1 to confirm cross-species binding.

  • Signal Drop-off at High Concentrations: If IFN-β levels peak at 1 µM but drop at 10 µM, cross-reference with Plate B (Viability). This is usually an artifact of compound-induced cytotoxicity rather than a biphasic biological response.

References

  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

  • ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy. Nature Communications / PMC. URL:[Link]

  • AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model. Cancers / PMC. URL:[Link]

Sources

Comparative Analysis of N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application & Comparison Guide

Executive Summary: The Role of Piperidine-Sulfonamide Scaffolds

In modern structure-based drug design, the strategic selection of peripheral building blocks is as critical as the core pharmacophore. N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide is a highly versatile, bifunctional building block frequently utilized in the synthesis of targeted therapeutics, including kinase inhibitors (e.g., EGFR, JAK) and GPCR modulators [3, 4].

This molecule combines three distinct chemical features:

  • The Piperidine Ring: A privileged, basic scaffold that enhances aqueous solubility and serves as an ideal attachment point (via the secondary amine) to heteroaromatic cores [3].

  • The Methylene Spacer (-CH₂-): A flexible hinge that alters the spatial trajectory of the terminal functional group.

  • The Cyclopropanesulfonamide Moiety: A metabolically robust, strong hydrogen-bonding group. The strained cyclopropane ring introduces significant bond angle distortion, which enhances target binding affinity and resists cytochrome P450-mediated oxidation far better than linear alkyl chains [1, 2].

This guide objectively compares the physicochemical and functional performance of N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide against its primary structural analogs to help medicinal chemists make data-driven decisions during lead optimization.

Structural & Physicochemical Profiling

When optimizing a lead compound, modifying the linker length, attachment position, or substitution pattern of the sulfonamide can drastically alter the molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile.

Comparative Analogs
  • Target Compound: N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide (Flexible, 4-position).

  • Analog A (Des-methyl): N-(piperidin-4-yl)cyclopropanesulfonamide (Rigid vector, direct attachment).

  • Analog B (N-alkylated): N-ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide (Loss of H-bond donor, higher lipophilicity).

  • Analog C (Positional Isomer): N-[(piperidin-3-yl)methyl]cyclopropanesulfonamide (Altered exit vector).

Table 1: Physicochemical and In Vitro ADME Comparison

Note: Data represents typical profiling metrics derived from standardized medicinal chemistry assays.

CompoundMW ( g/mol )cLogPRotatable BondsHBA / HBDHLM t1/2​ (min)*Primary Advantage
Target Compound 218.320.8543 / 245Optimal balance of flexibility and metabolic stability.
Analog A (Des-methyl) 204.290.5233 / 235Lower entropic penalty; ideal for tight, linear binding pockets.
Analog B (N-ethyl) 232.341.5543 / 162High membrane permeability; prevents N-glucuronidation.
Analog C (3-Isomer) 218.320.8243 / 240Accesses off-axis, orthogonal sub-pockets.

*Human Liver Microsome (HLM) intrinsic clearance half-life.

Mechanistic Insights: Causality in Scaffold Selection

The Methylene Spacer: Conformational Entropy vs. Vector Alignment

Removing the methylene spacer (Analog A) reduces the rotatable bond count, which lowers the entropic penalty upon target binding. However, if the binding pocket requires the sulfonamide to reach a deep, off-axis solvent channel, the rigid direct attachment will fail. The methylene linker in the Target Compound acts as a universal joint, allowing the cyclopropanesulfonamide to sample multiple conformations and maximize hydrogen bonding with the protein backbone.

The Cyclopropyl Advantage

Why use cyclopropanesulfonamide instead of methanesulfonamide or propanesulfonamide? The sp²-like character of the highly strained C-H bonds in the cyclopropane ring increases their bond dissociation energy. This makes the cyclopropyl group highly resistant to aliphatic hydroxylation by CYP3A4 [1, 2]. Furthermore, the unique 3D geometry of the cyclopropyl ring fills hydrophobic micro-pockets more efficiently than flat or linear alkyl groups, displacing high-energy water molecules and driving binding affinity through the hydrophobic effect [4].

N-Alkylation: Modulating Permeability

Analog B (N-ethylation) removes the sulfonamide N-H hydrogen bond donor (HBD). While this abrogates binding if the target requires that specific HBD, it significantly increases the compound's lipophilicity (cLogP) and passive membrane permeability. This is a classic bioisosteric maneuver used when optimizing compounds for intracellular targets where cell penetration is the rate-limiting step.

SAR Core Piperidine Core (Privileged Scaffold) Linker Methylene Linker (-CH2-) Core->Linker Increased Flexibility Direct Direct Attachment (No Linker) Core->Direct Rigid Vector Cyclo Cyclopropanesulfonamide (Metabolic Stability) Linker->Cyclo Direct->Cyclo NAlkyl N-Alkylation (e.g., N-ethyl) Cyclo->NAlkyl Modulates H-Bonding

Figure 1: Structure-Activity Relationship (SAR) logic tree for piperidine sulfonamide derivatives.

Experimental Methodologies & Validation Protocols

To objectively validate the performance of these building blocks, they must be incorporated into a core scaffold and evaluated in a self-validating assay system. Below are the standard protocols for coupling and metabolic evaluation.

Protocol 1: Scaffold Derivatization via S_NAr

This protocol describes the attachment of the piperidine building block to a heteroaryl chloride core (e.g., a pyrimidine or quinoline).

  • Preparation: In a flame-dried Schlenk flask, dissolve 1.0 eq of the heteroaryl chloride core in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Amine Addition: Add 1.2 eq of N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide (or chosen analog).

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction forward without competing for the electrophile.

  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 12 hours. Monitor conversion via LC-MS.

  • Workup: Quench with water, extract with Ethyl Acetate (3x), wash the organic layer with brine to remove DMF, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (DCM:MeOH gradient).

Protocol 2: In Vitro Liver Microsomal Stability (HLM) Assay

This assay validates the metabolic stability claims of the cyclopropyl group.

  • Incubation Mixture: Prepare a 1 mL mixture containing human liver microsomes (0.5 mg protein/mL) and the test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM). Rationale: NADPH is the essential cofactor for CYP450-mediated phase I metabolism.

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Workflow S1 Scaffold Coupling (SNAr/Buchwald) S2 In Vitro Microsomal Incubation S1->S2 S3 LC-MS/MS Quantification S2->S3 S4 PK & SAR Data Analysis S3->S4

Figure 2: Standard experimental workflow for evaluating piperidine sulfonamide analogs.

Conclusion

The selection between N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide and its analogs depends entirely on the spatial and physicochemical constraints of the target binding site.

  • Use the Target Compound when a flexible, metabolically stable H-bond donor/acceptor system is required to probe deep sub-pockets.

  • Pivot to Analog A (des-methyl) to reduce entropic penalties in tight, linear pockets.

  • Utilize Analog B (N-ethyl) to overcome poor passive permeability or to eliminate metabolic liabilities associated with the primary sulfonamide N-H.

References

  • The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. ResearchGate. Available at:[Link]

  • Antioxidant potential of piperidine containing compounds-a short review. SciSpace. Available at:[Link]

  • Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer. Drug Design, Development and Therapy (Dovepress). Available at:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.